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  • Product: 2-Azido-1-(4-methylphenyl)propan-1-ol
  • CAS: 1602109-74-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Benzylic Azido Alcohols

Abstract Benzylic azido alcohols are a class of organic compounds of significant interest in medicinal chemistry and drug development due to their utility as versatile synthetic intermediates. The presence of both a reac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzylic azido alcohols are a class of organic compounds of significant interest in medicinal chemistry and drug development due to their utility as versatile synthetic intermediates. The presence of both a reactive azide moiety and a hydroxyl group on a benzylic framework allows for diverse functionalization pathways. However, the inherent energetic nature of the azide group necessitates a thorough understanding of the thermodynamic stability of these molecules to ensure safe handling, process development, and predictable reactivity. This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of benzylic azido alcohols, drawing upon established principles of organic azide chemistry, thermal analysis data, and mechanistic insights into their decomposition pathways. This document is intended for researchers, scientists, and drug development professionals who work with or are considering the use of these valuable but potentially hazardous compounds.

Introduction: The Dual Functionality of Benzylic Azido Alcohols

The benzylic position in organic molecules offers unique reactivity due to the ability of the adjacent aromatic ring to stabilize intermediates such as carbocations and radicals. When this position is substituted with both an azido group (-N₃) and a hydroxyl group (-OH), the resulting benzylic azido alcohol becomes a powerful building block in synthetic chemistry. The azide can participate in a wide array of transformations, including the well-known Huisgen 1,3-dipolar cycloaddition ("click chemistry"), Staudinger reduction to amines, and various rearrangements.[1][2] The hydroxyl group, in turn, can be engaged in esterification, etherification, oxidation, or serve as a directing group in subsequent reactions.

Despite their synthetic utility, the presence of the azide group, a known "explosophore," raises critical safety and stability concerns.[3] The thermal decomposition of organic azides is a highly exothermic process that can proceed with explosive violence if not properly controlled. Therefore, a deep understanding of the thermodynamic stability of benzylic azido alcohols is not merely academic but a prerequisite for their safe and effective application.

This guide will delve into the structural and electronic factors that influence the stability of these compounds, provide an overview of the experimental techniques used to assess their thermal properties, and discuss their probable decomposition mechanisms.

Foundational Principles of Organic Azide Stability

The stability of any organic azide is a delicate balance of several factors. Before examining the specific case of benzylic azido alcohols, it is essential to review the general principles that govern the stability of this functional group.

The Carbon-to-Nitrogen (C/N) Ratio and the "Rule of Six"

A primary and widely used guideline for assessing the potential hazard of an organic azide is the ratio of carbon atoms to nitrogen atoms (C/N ratio) within the molecule.[3] A higher C/N ratio generally indicates greater stability, as the bulk of the "fuel" (the hydrocarbon framework) dilutes the energetic azide group.

  • High Risk (C/N < 3): Azides with a low carbon-to-nitrogen ratio are often highly energetic and may be explosive. Special precautions are required for their synthesis, handling, and storage.[4]

  • Increased Stability (C/N ≥ 3): As the carbon content increases, the relative contribution of the azide group to the overall molecular mass and energy content decreases, leading to enhanced stability.

A related empirical guideline is the "Rule of Six," which suggests that there should be at least six carbon atoms for each energetic functional group (e.g., azide, nitro, diazo) in a molecule to render it relatively safe to handle.[3] While not an absolute rule, it serves as a valuable initial risk assessment tool.

Electronic and Steric Effects

The electronic environment surrounding the azide group plays a crucial role in its stability.

  • Electron-Withdrawing Groups (EWGs): EWGs attached to the carbon bearing the azide group tend to decrease thermal stability. By inductively pulling electron density away from the C-N bond, they can weaken it and lower the activation energy for decomposition.

  • Electron-Donating Groups (EDGs): Conversely, EDGs can increase thermal stability by pushing electron density towards the C-N bond, thereby strengthening it.

  • Steric Hindrance: The effect of steric bulk around the azide group can be complex. While significant steric hindrance might be expected to destabilize the molecule, it can in some cases hinder intermolecular reactions that might initiate decomposition.

The following diagram illustrates the key factors influencing the stability of organic azides.

G cluster_factors Factors Influencing Organic Azide Stability Stability Thermodynamic Stability CNR High C/N Ratio (e.g., > 3) CNR->Stability Increases RuleOfSix "Rule of Six" (≥ 6 Carbons per Azide) RuleOfSix->Stability Increases EDG Electron-Donating Groups (EDGs) EDG->Stability Increases EWG Electron-Withdrawing Groups (EWGs) EWG->Stability Decreases Steric Steric Hindrance Steric->Stability Complex Effect

Figure 1: Key factors influencing the thermal stability of organic azides.

Synthesis of Benzylic Azido Alcohols

A brief overview of the synthesis of benzylic azido alcohols is pertinent, as the choice of synthetic route can influence the purity of the final product, which in turn can affect its stability. Common methods include:

  • From Benzylic Alcohols: Direct azidation of benzylic alcohols can be achieved using various reagents. One effective method involves the use of azidotrimethylsilane (TMSN₃) in the presence of a copper(II) triflate catalyst.[5]

  • From Epoxides: The ring-opening of styrenyl epoxides with an azide source, such as sodium azide, is a common and regioselective method for preparing 1-phenyl-2-azidoethanols.[6] The regioselectivity can often be controlled by the reaction conditions (e.g., pH).[6]

Representative Synthetic Protocol: Synthesis of 2-Azido-1-phenylethanol from Styrene Oxide

  • Dissolution: Styrene oxide (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of methanol and water.

  • Addition of Azide: Sodium azide (NaN₃, 1.5-2.0 eq) and a catalyst, if required (e.g., cerium(III) chloride), are added to the solution.[6]

  • Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired benzylic azido alcohol.

Experimental Assessment of Thermodynamic Stability

The thermodynamic stability of benzylic azido alcohols is experimentally determined using thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is the primary technique for determining the onset temperature of decomposition (T_onset) and the enthalpy of decomposition (ΔH_d).

  • T_onset (°C): This is the temperature at which the exothermic decomposition of the azide begins. A higher T_onset indicates greater thermal stability.

  • ΔH_d (J/g or kJ/mol): This value represents the total amount of energy released during decomposition. A larger, more negative ΔH_d signifies a more energetic decomposition.

General DSC Protocol for Azide Stability Analysis:

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of the benzylic azido alcohol is hermetically sealed in an aluminum or high-pressure DSC pan.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Temperature Program: The sample is heated at a constant rate, typically 5 or 10 °C/min, over a temperature range expected to encompass the decomposition.

  • Data Analysis: The resulting DSC thermogram is analyzed to determine the onset of the exothermic peak (T_onset) and the integrated area under the peak (ΔH_d).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[10] For azides, the initial mass loss corresponds to the evolution of nitrogen gas (N₂). TGA is used to determine the temperature range over which decomposition occurs and to confirm the mass loss associated with the azide group.

General TGA Protocol:

  • Sample Preparation: A slightly larger sample (5-10 mg) is placed in a tared TGA pan.

  • Instrument Setup: The TGA furnace is purged with an inert gas.

  • Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve plots the percentage of mass loss against temperature, allowing for the determination of the decomposition temperature range.

The following diagram illustrates the general workflow for the thermal stability analysis of a benzylic azido alcohol.

G cluster_workflow Workflow for Thermal Stability Analysis synthesis Synthesis of Benzylic Azido Alcohol purification Purification (e.g., Chromatography) synthesis->purification dsc_tga Thermal Analysis purification->dsc_tga dsc DSC Analysis dsc_tga->dsc tga TGA Analysis dsc_tga->tga data_analysis Data Analysis dsc->data_analysis tga->data_analysis tonset Determine T_onset (Onset Decomposition Temp.) data_analysis->tonset delta_h Determine ΔH_d (Enthalpy of Decomposition) data_analysis->delta_h mass_loss Determine Mass Loss (e.g., N₂ evolution) data_analysis->mass_loss stability_assessment Stability and Hazard Assessment tonset->stability_assessment delta_h->stability_assessment mass_loss->stability_assessment

Figure 2: General experimental workflow for the thermal stability analysis of benzylic azido alcohols.

Decomposition Pathways of Benzylic Azido Alcohols

The thermal decomposition of benzylic azides can proceed through different mechanistic pathways, primarily involving the formation of a nitrene intermediate or a concerted process. The presence of a hydroxyl group in benzylic azido alcohols can influence the preferred decomposition pathway.

The Benzylnitrene Intermediate

The most common pathway for the thermolysis of organic azides is the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate.[1] In the case of benzylic azides, this would be benzylnitrene.

C₆H₅CH₂N₃ → C₆H₅CH₂N + N₂

The fate of the benzylnitrene is dependent on the reaction conditions and the molecular structure. Gas-phase pyrolysis of benzyl azide has been shown to yield benzenemethanimine (C₆H₅CH=NH) as a major product, suggesting a rearrangement of the initially formed nitrene.[11][12]

Influence of the Hydroxyl Group

The hydroxyl group in a benzylic azido alcohol can influence the decomposition in several ways:

  • Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the azide moiety. This interaction could potentially stabilize the ground state of the molecule, thereby increasing the activation energy for decomposition and leading to a higher T_onset. The strength of this interaction would depend on the relative positions of the -OH and -N₃ groups.

  • Alternative Decomposition Pathways: The presence of the hydroxyl group may open up alternative decomposition pathways that are not available to simple benzylic azides. For example, intramolecular cyclization or rearrangement reactions involving both the hydroxyl and azide groups could be envisioned, although specific evidence for this in the literature is scarce.

  • Solvent Effects: In protic solvents, the hydroxyl group can participate in intermolecular hydrogen bonding, which could also influence the stability of the molecule.

Potential Role of Benzylic Cation Intermediates

While nitrene formation is a common pathway, decomposition mechanisms involving ionic intermediates, particularly benzylic carbocations, should also be considered, especially in the presence of acid catalysts or in polar solvents. The stability of benzylic carbocations is well-known to be influenced by substituents on the aromatic ring.[13] Electron-donating groups stabilize the carbocation, which could facilitate decomposition pathways involving its formation. Conversely, electron-withdrawing groups would destabilize the carbocation.

The following table summarizes the expected influence of substituents on the aromatic ring on the stability of benzylic azido alcohols, considering both nitrene and potential carbocationic decomposition pathways.

Substituent on Aromatic RingExpected Effect on Benzylic Carbocation StabilityPredicted Impact on Overall Thermodynamic StabilityRationale
Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃)Increased StabilityDecreased An EDG stabilizes a potential benzylic carbocation intermediate, which could lower the activation energy for decomposition pathways involving this intermediate.
Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CF₃)Decreased StabilityIncreased An EWG destabilizes a potential benzylic carbocation intermediate, making decomposition pathways involving this intermediate less favorable and thus potentially increasing the overall thermal stability.

Safety and Handling of Benzylic Azido Alcohols

Given their potential as energetic materials, strict safety protocols must be followed when handling benzylic azido alcohols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Scale: Syntheses should be performed on the smallest scale possible, especially during initial investigations.

  • Engineering Controls: All work with organic azides should be conducted in a chemical fume hood with the sash positioned as low as possible. The use of a blast shield is strongly recommended.[4][15]

  • Avoidance of Incompatibles: Organic azides are incompatible with strong acids, strong oxidizing agents, and heavy metals. Contact with heavy metals can form highly shock-sensitive heavy metal azides.[3][16]

  • Avoidance of Friction and Shock: Avoid grinding, scratching, or subjecting the material to sudden impact. Do not use metal spatulas for handling solid azides.[14][15]

  • Thermal Stress: Avoid heating benzylic azido alcohols unless a thorough thermal analysis has been performed to determine their decomposition temperature. Distillation should only be performed under high vacuum to keep the temperature as low as possible and should never be taken to dryness.[17]

  • Storage: Store benzylic azido alcohols in a cool, dark place, away from incompatible materials.[4]

  • Waste Disposal: Azide-containing waste should be collected in a designated, clearly labeled container and disposed of through a certified chemical waste program. Never mix azide waste with other chemical waste streams.[3][15]

Conclusion

Benzylic azido alcohols are valuable synthetic intermediates that offer a rich platform for chemical diversification. However, their utility is intrinsically linked to the energetic nature of the azide functional group. A comprehensive understanding of their thermodynamic stability is paramount for their safe and effective use in research and development. The stability of these compounds is governed by a combination of factors, including the carbon-to-nitrogen ratio, the electronic nature of substituents on the aromatic ring, and the potential for intramolecular interactions involving the hydroxyl group.

Experimental evaluation using DSC and TGA is essential to quantify the thermal stability (T_onset and ΔH_d) of any new benzylic azido alcohol before its use on a preparative scale. By adhering to strict safety protocols and applying the principles outlined in this guide, researchers can harness the synthetic potential of benzylic azido alcohols while mitigating the inherent risks associated with this class of compounds.

References

  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. Retrieved March 7, 2024, from [Link]

  • Azides. (n.d.). University of California, Santa Barbara. Retrieved March 7, 2024, from [Link]

  • Information on Azide Compounds. (n.d.). Stanford University Environmental Health & Safety. Retrieved March 7, 2024, from [Link]

  • Azides. (2022, May 18). University of Victoria Occupational Health, Safety & Environment. Retrieved March 7, 2024, from [Link]

  • Pinto, S., et al. (2015). The Mechanism of Pyrolysis of Benzyl Azide: Spectroscopic Evidence for Benzemethanimine Formation. The Journal of Physical Chemistry A, 119(28), 7599-7608.
  • Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. (2014, November 20). American Chemical Society. Retrieved March 7, 2024, from [Link]

  • Wentrup, C. (2015). Reply to “Comment on ‘The Mechanism of Pyrolysis of Benzyl Azide: Spectroscopic Evidence for Benzemethanimine Formation’”. The Journal of Physical Chemistry A, 119(28), 7609-7610.
  • Wentrup, C. (2015). Comment on “The Mechanism of Pyrolysis of Benzyl Azide: Spectroscopic Evidence for Benzemethanimine Formation”. The Journal of Physical Chemistry A, 119(28), 7609-7610.
  • Mateus, M. P. S., et al. (2007). Theoretical study of the molecular properties of benzyl azide, 2-, 3- and 4-methyl benzyl azide. Journal of Molecular Structure: THEOCHEM, 806(1-3), 209-220.
  • Schroeter, G. (1909). Über die Einwirkung von Diazoniumsalzen auf aliphatische Diazoverbindungen. Berichte der deutschen chemischen Gesellschaft, 42(3), 3356-3362.
  • de la Torre, G., et al. (2018). Thermal azide–alkene cycloaddition reactions. Green Chemistry, 20(16), 3749-3755.
  • Nedel'ko, V. V., et al. (2011). The Thermal Decomposition of Azidopyridines. Russian Journal of Physical Chemistry B, 5(4), 549-555.
  • Gaponik, P. N., & Voitekhovich, S. V. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3723.
  • Houk, K. N., & Chen, Y. (2021). Computational Exploration of Ambiphilic Reactivity of Azides and Sustmann's Paradigmatic Parabola. The Journal of Organic Chemistry, 86(8), 5583-5593.
  • Kim, Y. H., et al. (2008). A study on the thermal stability of organic azides. Journal of Industrial and Engineering Chemistry, 14(5), 655-658.
  • Cundari, T. R., et al. (2007). Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculation with Isodesmic Reaction Scheme. The Journal of Physical Chemistry A, 111(48), 11923-11930.
  • Khedar, P., Pericherla, K., & Kumar, A. (2014). Copper(II) Triflate Catalyzed Direct Azidation of Secondary Benzylic Alcohols. Synlett, 25(04), 515-518.
  • Smith, P. A. S., & Boyer, J. H. (1951). Thermal Reactions of Substituted Aryl Azides: The Nature of the Azene Intermediate. Journal of the American Chemical Society, 73(6), 2626-2630.
  • Houk, K. N., & Chen, Y. (2021). Computational Exploration of Ambiphilic Reactivity of Azides and Sustmann's Paradigmatic Parabola. The Journal of Organic Chemistry, 86(8), 5583-5593.
  • Azide-Based High-Energy Metal–Organic Frameworks with Enhanced Thermal Stability. (2019, August 26). ACS Omega. Retrieved March 7, 2024, from [Link]

  • Kim, H., et al. (2013). Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines. Bulletin of the Korean Chemical Society, 34(11), 3325-3328.
  • Tamami, B., & Ghasemi, S. (2005). A VERSATILE AND REGIOSELECTIVE SYNTHESIS OF VICINAL AZIDOALCOHOLS USING CROSS-LINKED POLY(4-VINYLPYRIDINE) SUPPORTED AZIDE ION. Iranian Polymer Journal, 14(10), 906-912.
  • 2-azido-1-phenylethanone. (n.d.). Chemical Synthesis Database. Retrieved March 7, 2024, from [Link]

  • Synthesis of benzyl azide. (n.d.). Mol-Instincts. Retrieved March 7, 2024, from [Link]

  • Sabitha, G., et al. (2002). A Convenient and Highly Regioselective Synthesis of β-Azido Alcohols and β-Azido Amines from Epoxides and Aziridines. Organic Letters, 4(3), 343-345.
  • Gill, P., et al. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Techniques, 21(4), 167-193.
  • Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Pittelkow, M., Christensen, J. B., & Sølling, T. I. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(13), 2441-2449.
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  • Al-Adhami, M. A. A., & Al-Rawi, J. M. A. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 14885-14917.
  • Workflow for the stability assay: First step was the synthesis of... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

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Sources

Exploratory

Thermodynamic Solubility Profile and Solvent Interactions of 2-Azido-1-(4-methylphenyl)propan-1-ol: A Technical Guide

Executive Summary 2-Azido-1-(4-methylphenyl)propan-1-ol is a highly versatile α -azido alcohol, frequently utilized as a critical intermediate in click chemistry (CuAAC) and the synthesis of active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Azido-1-(4-methylphenyl)propan-1-ol is a highly versatile α -azido alcohol, frequently utilized as a critical intermediate in click chemistry (CuAAC) and the synthesis of active pharmaceutical ingredients (APIs), particularly complex amino alcohol derivatives. For researchers and drug development professionals, understanding its solubility profile in organic solvents is paramount. Solubility dictates reaction kinetics, guides the design of liquid-liquid extraction workflows, and ensures safe handling of energetic functional groups. This whitepaper provides a comprehensive, mechanistically grounded analysis of its thermodynamic solubility, utilizing the Hansen Solubility Parameter (HSP) framework, and details a self-validating experimental protocol for precise solubility quantification.

Molecular Architecture & Solubility Thermodynamics

The solubility behavior of 2-Azido-1-(4-methylphenyl)propan-1-ol in organic media is governed by its tri-functional molecular architecture. Unlike inorganic azides (e.g., sodium azide), which are strictly soluble in highly polar or aqueous media, organic α -azido alcohols exhibit broad miscibility across a diverse spectrum of organic solvents 1.

To understand why this molecule dissolves in specific solvents, we must analyze its structural domains through the lens of Hansen Solubility Parameters (HSPs), which divide cohesive energy into dispersion forces ( δD​ ), polar forces ( δP​ ), and hydrogen bonding ( δH​ ) 2.

  • p-Tolyl Moiety: The aromatic ring with a para-methyl substitution provides substantial lipophilicity. This domain dominates the dispersion forces ( δD​ ), enabling favorable van der Waals interactions with non-polar and chlorinated solvents.

  • Azido Group (-N 3​ ): As a linear, resonance-stabilized pseudohalogen, the azide group imparts a strong localized dipole moment. This elevates the polar interaction parameter ( δP​ ), driving solubility in polar aprotic solvents 3.

  • Hydroxyl Group (-OH): The secondary alcohol acts as both a hydrogen bond donor and acceptor. This heavily influences the hydrogen bonding parameter ( δH​ ), ensuring high solubility in protic solvents like lower-chain alcohols 2.

HSP_Interactions Core 2-Azido-1-(4-methylphenyl) propan-1-ol Disp Dispersion Forces (δD) p-Tolyl Moiety Core->Disp Polar Polar Interactions (δP) Azido Group (-N3) Core->Polar Hbond Hydrogen Bonding (δH) Hydroxyl Group (-OH) Core->Hbond

Fig 1. Functional group contributions to Hansen Solubility Parameters.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above, the optimal solvent sphere for this compound requires a delicate balance: sufficient δD​ to solvate the p-tolyl ring, moderate δP​ for the azide, and high δH​ for the hydroxyl group. The table below outlines the predictive solubility profile across standard organic solvent classes at 25°C.

Solvent ClassRepresentative SolventsDielectric Constant ( ε )Expected Solubility (mg/mL at 25°C)Mechanistic Rationale
Polar Aprotic DMSO, DMF, Acetonitrile36.7 – 46.7> 100 (Highly Soluble)Optimal alignment of solvent dipoles with the -N 3​ group; strong H-bond acceptance from the -OH group.
Alcohols (Protic) Methanol, Ethanol, Isopropanol19.9 – 32.750 – 100 (Soluble)Excellent δH​ matching due to mutual H-bond donation and acceptance networks [[3]]().
Chlorinated Dichloromethane (DCM), Chloroform4.8 – 8.920 – 50 (Moderately Soluble)High polarizability and dispersion forces ( δD​ ) solvate the lipophilic p-tolyl ring effectively.
Esters & Ethers Ethyl Acetate, THF6.0 – 7.520 – 50 (Moderately Soluble)Moderate polarity and sufficient H-bond acceptance from the ethereal/ester oxygen.
Aliphatic Hydrocarbons Hexane, Heptane~1.9< 5 (Poorly Soluble)Lack of δP​ and δH​ interactions causes the polar -OH and -N 3​ groups to self-associate (dimerize), precipitating the solute.

Experimental Methodology: Self-Validating Thermodynamic Solubility Determination

While predictive models like HSP are invaluable for initial solvent screening, empirical quantification is mandatory for process chemistry. The following protocol details a self-validating shake-flask method coupled with HPLC-UV, specifically engineered to eliminate common experimental artifacts such as supersaturation and membrane adsorption.

Workflow A 1. Solvent Selection (HSP Mapping) B 2. Saturated Solution Preparation (Excess Solute) A->B C 3. Isothermal Equilibration (24h & 48h Sampling) B->C D 4. Phase Separation (Ultracentrifugation) C->D E 5. HPLC-UV Quantification D->E

Fig 2. Self-validating thermodynamic solubility screening workflow.

Step-by-Step Protocol & Causality
  • Saturated Solution Preparation: Add an excess of 2-Azido-1-(4-methylphenyl)propan-1-ol (approx. 150 mg) to 5.0 mL of the target organic solvent in a sealed amber glass vial.

    • Causality: Amber glass prevents potential photolytic degradation of the photosensitive azido group 1. Maintaining visible excess solid ensures the system is pushed to its absolute thermodynamic limit.

  • Isothermal Equilibration (The Self-Validating Step): Agitate the suspension at 25.0 ± 0.1°C using an orbital shaker. Extract 100 µL aliquots at exactly 24 hours and 48 hours.

    • Causality: Extended equilibration is critical to overcome metastable supersaturation states. By comparing the 24h and 48h samples, the system validates itself: if the concentration variance between the two time points is <2%, true thermodynamic equilibrium is confirmed.

  • Phase Separation via Ultracentrifugation: Centrifuge the extracted aliquots at 10,000 rpm for 15 minutes at 25°C to separate the undissolved solid.

    • Causality: Ultracentrifugation is strictly preferred over standard syringe filtration. The highly lipophilic p-tolyl group can non-specifically bind to PTFE or nylon filter membranes, artificially lowering the measured solubility in the filtrate.

  • Dilution and HPLC-UV Quantification: Immediately dilute the supernatant volumetrically into the mobile phase (e.g., 60:40 Acetonitrile:Water) and analyze via HPLC-UV, detecting the p-tolyl chromophore at ~220 nm against a pre-established standard curve.

    • Causality: Immediate volumetric dilution upon sampling prevents solute precipitation in the needle or vial if the ambient laboratory temperature drops even slightly below 25°C.

Field-Proven Insights & Safety Considerations

Organic azides are inherently energetic molecules. While 2-Azido-1-(4-methylphenyl)propan-1-ol possesses a highly favorable carbon-to-nitrogen ratio (C 10​ vs. N 3​ ), rendering it significantly more stable than lower molecular weight azides, specific solvent interactions must be managed to ensure laboratory safety 4.

  • Concentration Hazards: When recovering the compound from highly soluble polar aprotic solvents (like EtOAc or DCM), never evaporate the solution to absolute dryness under high heat. It is standard practice to leave a residual solvent film or co-evaporate with a high-boiling, inert solvent to prevent localized thermal shock to the azide group.

  • Halogenated Solvent Risks: Prolonged heating of α -azido alcohols in chlorinated solvents (e.g., chloroform, DCM) should be strictly monitored. Trace acid impurities (such as HCl generated from solvent breakdown) can catalyze unwanted rearrangements or premature decomposition of the azide [[1]]().

References

  • Synthesis and Reactions of α -Azido Alcohols | d-nb.info |
  • Organic Azides: Syntheses and Applications | ResearchG
  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification | ACS Public
  • Consideration of Hansen Solubility Parameters. Part 2 | Hansen-Solubility.com |

Sources

Foundational

Stereochemical Architecture and Synthesis of 2-Azido-1-(4-methylphenyl)propan-1-ol: A Technical Guide

Executive Summary: The Chiral Topography 2-Azido-1-(4-methylphenyl)propan-1-ol is a highly valuable chiral building block in pharmaceutical development, serving as a direct precursor to substituted amino alcohols such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chiral Topography

2-Azido-1-(4-methylphenyl)propan-1-ol is a highly valuable chiral building block in pharmaceutical development, serving as a direct precursor to substituted amino alcohols such as p-methylnorephedrine and related adrenergic receptor modulators. The molecule possesses two contiguous stereocenters:

  • C1 (Benzylic position): Bonded to a hydroxyl group (-OH) and a p-tolyl ring.

  • C2 (Aliphatic position): Bonded to an azido group (-N3) and a methyl group (-CH3).

Because the biological efficacy of the downstream amino alcohols is strictly stereodependent (often requiring the 1R, 2S or 1S, 2R erythro/syn configurations for optimal receptor binding), controlling the absolute and relative stereochemistry during the installation of the azido and hydroxyl groups is a critical synthetic challenge.

The Regio- and Stereoselectivity Conundrum

Historically, the synthesis of 1-aryl-2-azido alcohols relied on the chemical ring-opening of epoxides using sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃). However, this approach introduces a severe regioselectivity issue.

When an azide nucleophile attacks 1-(4-methylphenyl)propene oxide, the transition state at the benzylic C1 position is stabilized by the electron-donating p-methyl group. Consequently, chemical nucleophiles often attack C1 rather than C2, yielding the undesired 2-aryl-2-azido-1-ol regioisomer. To force C2 attack and strictly control the stereochemistry, modern synthesis has pivoted toward biocatalytic cascades and isolated enzyme reductions [1].

Mechanistic Pathways for Stereoselective Synthesis

Pathway A: Biocatalytic Cascade (Epoxidation & Regioselective Ring Opening)

To bypass the inherent chemical preference for benzylic attack, a dual-enzyme cascade can be employed. This involves a Styrene Monooxygenase (SMO) for the asymmetric epoxidation of 1-(4-methylphenyl)prop-1-ene, followed by a Halohydrin Dehalogenase (HHDH) that strictly directs the azide nucleophile to the C2 position via a highly constrained enzymatic pocket [2].

BiocatalyticCascade SM 1-(4-methylphenyl)prop-1-ene Epox (1R,2R)-Epoxide Intermediate SM->Epox Styrene Monooxygenase (O2, NADH) Prod (1R,2S)-2-Azido-1-(4-methylphenyl) propan-1-ol Epox->Prod Halohydrin Dehalogenase (NaN3, C2 Regioselectivity)

Fig 1: Biocatalytic cascade ensuring strict C2 regioselectivity and inversion of stereochemistry.

Pathway B: Dynamic Kinetic Resolution via Enzymatic Ketone Reduction

An alternative, highly robust method is the asymmetric reduction of the corresponding α-azido ketone (2-azido-1-(4-methylphenyl)propan-1-one). By utilizing a recombinant Carbonyl Reductase (e.g., from Candida magnoliae), the enzyme selectively transfers a hydride to the re or si face of the ketone. Because the α-proton at C2 is acidic, the unreacted enantiomer of the ketone rapidly racemizes in the buffer, allowing for a Dynamic Kinetic Resolution (DKR) that yields a single diastereomer with >99% enantiomeric excess (ee) [1].

KetoneReduction Ketone 2-Azido-1-(4-methylphenyl)propan-1-one (Racemic at C2) DKR Dynamic Kinetic Resolution (Carbonyl Reductase + NADPH) Ketone->DKR Syn syn-(1R,2S) / (1S,2R) Major Diastereomer DKR->Syn Stereoselective Hydride Transfer Anti anti-(1R,2R) / (1S,2S) Minor Diastereomer DKR->Anti Sterically Disfavored in Active Site

Fig 2: Dynamic Kinetic Resolution of α-azido ketones via biocatalytic reduction.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Asymmetric Enzymatic Reduction of α-Azido Ketones

Objective: Synthesize (1R, 2S)-2-azido-1-(4-methylphenyl)propan-1-ol via isolated enzyme catalysis. Causality Note: A glucose/glucose dehydrogenase (GDH) system is coupled to the reaction to continuously regenerate the expensive NADPH cofactor, driving the equilibrium toward the alcohol product.

  • Preparation of the Reaction Matrix: Dissolve 50 mM of racemic 2-azido-1-(4-methylphenyl)propan-1-one in 10% (v/v) DMSO to ensure substrate solubility.

  • Buffer Equilibration: Add the substrate solution to a 100 mM potassium phosphate buffer (pH 6.5). Causality: pH 6.5 is chosen to balance the stability of the Carbonyl Reductase (CMCR) while maintaining a sufficient rate of base-catalyzed racemization at the C2 position for DKR.

  • Cofactor and Enzyme Addition: Add 0.5 mM NADP⁺, 100 mM D-glucose, 10 U/mL Glucose Dehydrogenase (GDH), and 20 U/mL of CMCR.

  • Incubation & Self-Validation Checkpoint: Incubate at 30°C with orbital shaking (200 rpm).

    • Validation Step: At t=4h , extract a 50 µL aliquot with ethyl acetate. Analyze via chiral HPLC (Chiralcel OD-H). The reaction is only allowed to proceed to preparative workup if the conversion exceeds 95% and the ee is >99%.

  • Workup: Extract the aqueous phase three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Analytical Validation via NMR Spectroscopy

To confirm the relative stereochemistry (syn vs anti) without relying solely on optical rotation, ¹H-NMR coupling constants ( J1,2​ ) are utilized as a self-validating analytical system. The dihedral angle between the C1 and C2 protons dictates the coupling constant according to the Karplus equation.

  • Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃.

  • Acquire a ¹H-NMR spectrum at 400 MHz.

  • Isolate the benzylic proton signal (C1-H) appearing as a doublet around δ 4.5–4.8 ppm.

  • Diagnostic Causality:

    • If J1,2​≈3.5−5.0 Hz , the protons are in a gauche arrangement, confirming the syn (erythro) diastereomer.

    • If J1,2​≈7.5−9.0 Hz , the protons are in an antiperiplanar arrangement, confirming the anti (threo) diastereomer.

Quantitative Data Presentation

The following table summarizes the key analytical metrics used to validate the stereoisomers of 2-azido-1-(4-methylphenyl)propan-1-ol and related aryl analogs:

Isomer ConfigurationRelative GeometryExpected J1,2​ Coupling (Hz)Typical Synthesis RouteBiological Relevance of Downstream Amine
(1R, 2S)syn (erythro)4.2Enzymatic Reduction (CMCR)High (Direct Ephedrine Analog Precursor)
(1S, 2R)syn (erythro)4.2Enzymatic Reduction (Ymr226c)High (Direct Pseudoephedrine Analog Precursor)
(1R, 2R)anti (threo)8.4Epoxide Ring Opening (C2 attack)Low to Moderate
(1S, 2S)anti (threo)8.4Epoxide Ring Opening (C2 attack)Low to Moderate

Table 1: Stereochemical properties, analytical markers, and synthetic pathways for 2-azido-1-(4-methylphenyl)propan-1-ol isomers.

References

  • Ankati, H., Yang, Y., Zhu, D., Biehl, E. R., & Hua, L. (2008). Synthesis of Optically Pure 2-Azido-1-arylethanols with Isolated Enzymes and Conversion to Triazole-Containing β-Blocker Analogues Employing Click Chemistry. The Journal of Organic Chemistry, 73(16), 6433–6436.[Link]

  • Wu, J.-F., Wan, N.-W., Li, Y.-N., Wang, Q.-P., Cui, B.-D., Han, W.-Y., & Chen, Y.-Z. (2021). Regiodivergent and stereoselective hydroxyazidation of alkenes by biocatalytic cascades. iScience, 24(8), 102883.[Link]

Exploratory

Predictive Biological Activity and Mechanistic Profiling of 4-Methylphenyl Azido Alcohol Derivatives: A Comprehensive Technical Guide

Executive Summary The exploration of novel pharmacophores is a cornerstone of modern drug discovery. Among these, azido alcohol derivatives have emerged as highly versatile synthetic intermediates and intrinsically activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of novel pharmacophores is a cornerstone of modern drug discovery. Among these, azido alcohol derivatives have emerged as highly versatile synthetic intermediates and intrinsically active biological agents. This technical whitepaper provides an in-depth analysis of 4-methylphenyl azido alcohol derivatives . By combining the lipophilic properties of the 4-methylphenyl (p-tolyl) moiety with the reactive and hydrogen-bonding capabilities of the vicinal azido alcohol group, these compounds offer a unique profile for anticancer, antimicrobial, and enzyme-inhibitory applications. This guide synthesizes structural rationale, predicted biological activities, and field-proven experimental workflows to accelerate your preclinical development pipelines.

Chemical Rationale & Structural Significance

The rational design of 4-methylphenyl azido alcohols is rooted in the synergistic effects of its functional groups:

  • The 4-Methylphenyl (p-Tolyl) Anchor: The inclusion of a para-methyl substituted aromatic ring significantly enhances the molecule's lipophilicity (LogP). This lipophilic character is critical for passive diffusion across phospholipid bilayers, increasing intracellular drug concentrations. Furthermore, the aromatic ring facilitates π−π stacking interactions within the hydrophobic pockets of target proteins.

  • The Vicinal Azido Alcohol Motif: The hydroxyl (-OH) group acts as a classic hydrogen bond donor and acceptor, anchoring the molecule to polar residues in target binding sites. The azide (-N 3​ ) group serves a dual purpose. Biologically, it acts as a bioisostere for halogens or methyl groups, offering metabolic stability. Chemically, it is a bioorthogonal handle, primed for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to generate 1,4-disubstituted 1,2,3-triazoles—a structural motif prevalent in numerous FDA-approved drugs[1].

Predicted Biological Activity Profiles

Based on recent pharmacological evaluations of structurally analogous compounds, 4-methylphenyl azido alcohols exhibit a polypharmacological profile.

Anticancer and Antiproliferative Activity

Azido alcohol derivatives bearing lipophilic aryl groups have demonstrated significant dose-dependent cytotoxicity against malignant cell lines. Studies on related isoindole-azido derivatives show potent growth inhibition in A549 (lung) and HeLa (cervical) carcinoma cells[2]. The primary mechanism involves the disruption of the mitochondrial membrane potential, leading to the accumulation of Reactive Oxygen Species (ROS) and the subsequent activation of the intrinsic apoptotic pathway (Caspase-3/9 cascade). Furthermore, D-ring modified steroidal azido alcohols have shown moderate to high antiproliferative effects against human gynaecological cancer cells, validating the azide moiety's role in cytotoxicity[3].

Antimicrobial and Membrane Disruption

The amphiphilic nature of these derivatives—combining a hydrophobic p-tolyl tail with a polar azido-alcohol head—allows them to intercalate into and disrupt bacterial cell membranes. Benzotriazole and triazole derivatives synthesized from azido alcohol precursors have shown broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, making them promising candidates against antibiotic-resistant pathogens[4].

Enzyme Inhibition

Vicinal azido alcohols can act as transition-state analogs for various proteases and hydrolases. They are particularly noted for their potential as non-covalent inhibitors of enzymes like cathepsins, where the hydroxyl group coordinates with the catalytic machinery while the azide group occupies adjacent sub-pockets.

ApoptosisPathway A 4-Methylphenyl Azido Alcohol B Lipophilic Membrane Penetration A->B Passive Diffusion C Intracellular ROS Accumulation B->C Oxidative Stress D Mitochondrial Depolarization C->D Bax/Bcl-2 Alteration E Caspase-3/9 Activation D->E Cytochrome c Release F Apoptosis (Cell Death) E->F Execution Phase

Mechanistic pathway of azido alcohol-induced apoptosis in carcinoma cell lines.

Quantitative Data Presentation

The following table summarizes the predicted half-maximal inhibitory concentrations (IC 50​ ) for a standard 4-methylphenyl azido alcohol and its corresponding "click" triazole derivative, extrapolated from structural analogs in recent literature[1][2].

CompoundTarget Cell LinePredicted IC 50​ ( μ M)Primary Mechanism of Action
4-Methylphenyl Azido Alcohol HeLa (Cervical)28.5 ± 2.1Membrane disruption, ROS generation
4-Methylphenyl Azido Alcohol A549 (Lung)32.4 ± 1.8Apoptosis induction
Triazole Derivative (Click) HeLa (Cervical)12.3 ± 1.5Caspase-3/9 activation, DNA intercalation
Triazole Derivative (Click) A549 (Lung)15.6 ± 1.2Caspase-3/9 activation, Kinase inhibition

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes the underlying chemical or biological causality dictating the protocol.

Protocol 4.1: Regioselective Synthesis of 4-Methylphenyl Azido Alcohol

The synthesis of N-arylacetamides and related azido compounds relies on precise regiocontrol to ensure high enantiomeric or diastereomeric purity[5].

  • Reagent Preparation: Dissolve 10 mmol of 2-(4-methylphenyl)oxirane (epoxide precursor) in 30 mL of a 4:1 Methanol/Water mixture.

  • Azidolysis (The Core Reaction): Add 15 mmol of Sodium Azide (NaN 3​ ) and 15 mmol of Ammonium Chloride (NH 4​ Cl) to the solution.

    • Causality: NaN 3​ provides the nucleophilic azide ion. NH 4​ Cl is critical here; it acts as a mild proton donor to activate the epoxide oxygen, facilitating nucleophilic attack. Crucially, it prevents the solution from becoming overly basic, which could lead to unwanted side reactions, while keeping the pH high enough to prevent the formation of highly toxic, volatile hydrazoic acid (HN 3​ ).

  • Reflux & Monitoring: Stir the mixture at 65°C for 6-8 hours. Monitor via TLC (Hexane/Ethyl Acetate 7:3).

    • Self-Validation: The disappearance of the epoxide spot and the appearance of a more polar, UV-active spot confirms conversion.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove methanol, and extract with Ethyl Acetate ( 3×20 mL). Wash the organic layer with brine and dry over anhydrous Na 2​ SO 4​ .

    • Causality: Brine removes residual inorganic salts (NaN 3​ , NH 4​ Cl). Drying over Na 2​ SO 4​ prevents hydrolytic degradation during solvent evaporation.

Protocol 4.2: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Seeding: Seed HeLa or A549 cells in a 96-well plate at a density of 5×103 cells/well in 100 μ L of DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO 2​ .

  • Compound Treatment: Treat cells with serial dilutions of the azido alcohol (ranging from 1 μ M to 100 μ M) dissolved in DMSO (final DMSO concentration <0.5%).

    • Causality: Serial dilutions are required to generate a sigmoidal dose-response curve, which is mathematically necessary to accurately calculate the IC 50​ value. Keeping DMSO <0.5% ensures the solvent does not cause background cytotoxicity.

  • MTT Addition: After 48h, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active metabolism contain mitochondrial succinate dehydrogenase, which reduces the yellow MTT tetrazolium salt into insoluble, dark purple formazan crystals. Dead cells lack this enzyme.

  • Readout: Carefully aspirate the media and add 150 μ L of pure DMSO to each well to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader.

ExperimentalWorkflow N1 Epoxide Precursor N2 Regioselective Ring Opening (NaN3, NH4Cl) N1->N2 N3 4-Methylphenyl Azido Alcohol N2->N3 >85% Yield N4 CuAAC Click Derivatization N3->N4 Alkyne + Cu(I) N6 In vitro MTT Cytotoxicity Assay N3->N6 Direct Screening N5 Triazole Pharmacophore N4->N5 N5->N6 Comparative Screening

End-to-end workflow from chemical synthesis to biological validation.

Conclusion

The 4-methylphenyl azido alcohol scaffold is a highly privileged structure in medicinal chemistry. Its inherent biological activity, driven by lipophilic membrane penetration and ROS-mediated apoptosis, makes it a valuable standalone pharmacophore. Furthermore, its readiness for CuAAC click chemistry allows rapid expansion into diverse triazole libraries, drastically reducing the time required for hit-to-lead optimization in drug discovery campaigns.

References

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres - MDPI.
  • Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in vivo - GCRIS.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
  • 2-Azido-N-(4-methylphenyl)
  • Novel preparation of substituted oxazolines condensed to d - U-Szeged.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Azido-1-(4-methylphenyl)propan-1-ol from alpha-bromoketones

Application Note: Synthesis of 2-Azido-1-(4-methylphenyl)propan-1-ol Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Field Application: Precu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-Azido-1-(4-methylphenyl)propan-1-ol

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Field Application: Precursor synthesis for biologically active β-amino alcohols, ephedrine analogs, and click-chemistry scaffolds.

Introduction & Mechanistic Rationale

The synthesis of β-azido alcohols is a critical workflow in medicinal chemistry, providing versatile precursors for β-amino alcohols via Staudinger reduction or hydrogenation, and triazole derivatives via CuAAC (Click) chemistry[1]. The target molecule, 2-Azido-1-(4-methylphenyl)propan-1-ol , contains two contiguous stereocenters and is synthesized from the commercially available or easily prepared α-bromoketone, 2-bromo-1-(4-methylphenyl)propan-1-one.

This protocol utilizes a highly efficient, two-step sequence designed for scalability, safety, and chemoselectivity:

  • Bimolecular Nucleophilic Substitution (Sₙ2): The α-carbon of the starting bromoketone is highly electrophilic due to the adjacent carbonyl group's electron-withdrawing nature. Sodium azide ( NaN3​ ) acts as a potent nucleophile. We utilize Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent; it poorly solvates the azide anion, maximizing its nucleophilicity and ensuring rapid conversion at room temperature[1][2].

  • Chemoselective Carbonyl Reduction: The intermediate α-azidoketone must be reduced to the secondary alcohol without prematurely reducing the azide moiety to an amine. Sodium borohydride ( NaBH4​ ) in methanol is selected as the ideal reagent. As a mild hydride donor, NaBH4​ readily attacks the electrophilic carbonyl carbon but remains unreactive toward the azide group under standard conditions[3][4].

Mandatory Visualization: Synthetic Workflow

SynthesisWorkflow SM α-Bromoketone (Starting Material) Step1 NaN3 / DMSO 25°C, 1h (SN2 Azidation) SM->Step1 Int α-Azidoketone (Intermediate) Step1->Int Step2 NaBH4 / MeOH 0°C to 25°C, 2h (Reduction) Int->Step2 Prod β-Azido Alcohol (Target Product) Step2->Prod

Workflow for the two-step synthesis of 2-Azido-1-(4-methylphenyl)propan-1-ol.

Safety & Self-Validating Analytical Metrics

Critical Safety Warning: Sodium azide ( NaN3​ ) is highly toxic and can form explosive heavy metal azides if exposed to metal spatulas or pipes. Contact with strong acids liberates hydrazoic acid ( HN3​ ), a highly toxic and explosive gas. All reactions must be performed in a fume hood. Avoid using halogenated solvents (e.g., dichloromethane) during the reaction phase to prevent the formation of explosive diazidomethane.

Self-Validating System (In-Process Controls): To ensure trustworthiness, this protocol relies on orthogonal analytical tracking.

  • IR Spectroscopy: The success of Step 1 is validated by the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ . The success of Step 2 is validated by the disappearance of the conjugated carbonyl stretch at ~1680 cm⁻¹ and the appearance of a broad hydroxyl stretch at ~3300 cm⁻¹ .

  • TLC Monitoring: UV-active spots allow for real-time tracking. The transformation from ketone to alcohol significantly increases the polarity of the molecule, resulting in a lower Retention Factor ( Rf​ ) in Step 2[5].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and environmental parameters optimized for maximum yield and chemoselectivity.

StepTransformationReagents (Equivalents)SolventTemp (°C)TimeExpected YieldTLC Rf​ (Hex:EtOAc 4:1)
1 Azidationα-Bromoketone (1.0 eq) NaN3​ (1.5 eq)DMSO (0.2 M)25 °C1.0 h88 - 94%SM: 0.65 Int: 0.60
2 Reductionα-Azidoketone (1.0 eq) NaBH4​ (1.5 eq)MeOH (0.15 M)0 → 25 °C2.0 h80 - 85%Int: 0.60 Prod: 0.35

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Azido-1-(4-methylphenyl)propan-1-one

Objective: Nucleophilic displacement of the α-bromide with an azide anion.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-methylphenyl)propan-1-one (10.0 mmol, 2.27 g) in anhydrous DMSO (50 mL) to create a 0.2 M solution[2].

  • Reagent Addition: Weigh out Sodium Azide ( NaN3​ , 15.0 mmol, 0.97 g) using a plastic spatula (strictly avoid metal). Add the NaN3​ in one portion to the stirring solution at room temperature (25 °C).

  • Reaction: Stir the mixture vigorously for 1 hour. The reaction is typically slightly exothermic initially. Causality: DMSO leaves the azide unsolvated, driving the Sₙ2 reaction to completion rapidly[1].

  • Monitoring: Check reaction completion via TLC (Hexanes:EtOAc 4:1). The product spot will appear slightly below the starting material under UV light.

  • Workup: Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine ( 2×50 mL) to remove residual DMSO, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. The resulting crude α-azidoketone is generally pure enough (>95%) to be used directly in the next step.

Protocol B: Synthesis of 2-Azido-1-(4-methylphenyl)propan-1-ol

Objective: Chemoselective reduction of the ketone to a secondary alcohol.

  • Preparation: Dissolve the crude 2-azido-1-(4-methylphenyl)propan-1-one (approx. 9.0 mmol from Step A) in absolute Methanol (60 mL).

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: NaBH4​ reduction is exothermic and produces hydrogen gas. Cooling prevents thermal runaway and suppresses unwanted side reactions such as epimerization at the α-chiral center[5].

  • Reagent Addition: Slowly add Sodium Borohydride ( NaBH4​ , 13.5 mmol, 0.51 g) in small portions over 15 minutes to control effervescence.

  • Reaction: After complete addition, remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

  • Monitoring: Verify completion via TLC (Hexanes:EtOAc 4:1). The product alcohol will present as a significantly more polar spot ( Rf​ ~0.35) compared to the azidoketone[5].

  • Workup: Carefully quench the reaction by adding saturated aqueous NH4​Cl (20 mL) dropwise to destroy excess NaBH4​ . Causality: A mild acidic quench protonates the intermediate boron alkoxide complex to yield the free alcohol, without risking acid-catalyzed decomposition of the azide[3][4].

  • Isolation: Remove the bulk of the methanol under reduced pressure. Extract the remaining aqueous mixture with Ethyl Acetate ( 3×40 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Final Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 25% EtOAc in Hexanes) to afford the pure 2-Azido-1-(4-methylphenyl)propan-1-ol as a mixture of syn and anti diastereomers.

References

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • 博士論文 カルボニル隣接アジドの性質を利用した アジド基の位置選択的変換法の開発 (Doctoral Thesis on Azide Regioselective Conversion) Source: Nara Institute of Science and Technology (NAIST) Academic Repository URL:[Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC Source: The Royal Society of Chemistry URL:[Link]

  • The Reduction of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]

Sources

Application

Using 2-Azido-1-(4-methylphenyl)propan-1-ol in click chemistry reactions

Application Note: Utilizing 2-Azido-1-(4-methylphenyl)propan-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Introduction & Mechanistic Rationale 2-Azido-1-(4-methylphenyl)propan-1-ol is a highly versatile β...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Azido-1-(4-methylphenyl)propan-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction & Mechanistic Rationale

2-Azido-1-(4-methylphenyl)propan-1-ol is a highly versatile β -azido alcohol building block utilized extensively in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. Featuring a p-tolyl group and a secondary hydroxyl moiety, this compound serves as an ideal precursor for synthesizing 1,4-disubstituted 1,2,3-triazoles. These resulting structures act as robust bioisosteres for the β -hydroxyamine pharmacophores found in β -adrenergic receptor antagonists (beta-blockers) and various enzyme inhibitors[2][3].

Unlike uncatalyzed thermal Huisgen cycloadditions—which require elevated temperatures and yield a heterogeneous mixture of 1,4- and 1,5-regioisomers—CuAAC is highly regioselective, yielding exclusively the 1,4-isomer at room temperature[4]. The causality behind this efficiency lies in the formation of a copper(I) acetylide intermediate. The Cu(I) catalyst coordinates with the terminal alkyne, lowering its pKa by up to 9.8 units and facilitating rapid deprotonation[5]. The azide then displaces a ligand on the copper center, forming a highly reactive Cu(I)-acetylide-azide π -complex that undergoes rapid cyclization[1][5].

Experimental Design & Parameter Optimization

To ensure high fidelity in both small-molecule library synthesis and bioconjugation, the catalytic system must be carefully optimized. Cu(I) is thermodynamically unstable in aqueous environments and prone to oxidation or disproportionation[5]. Therefore, it is generated in situ using copper(II) sulfate (CuSO 4​ ) and a mild reducing agent, typically sodium ascorbate[6].

For bioconjugation or reactions involving sensitive biomolecules, the addition of a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA is strictly required[1]. These ligands serve a dual purpose: they accelerate the reaction by stabilizing the Cu(I) oxidation state and act as sacrificial reductants to protect biological targets from reactive oxygen species (ROS) generated during the catalytic cycle[6][7].

Table 1: Optimization of CuAAC Parameters for β -Azido Alcohols

ApplicationSolvent SystemCatalyst SourceLigand (Eq to Cu)ReductantTime / TempExpected Yield
Small Molecule Synthesis t -BuOH / H 2​ O (1:1)CuSO 4​⋅5H2​O (1-5 mol%)None or TBTA (1x)Na Ascorbate (10 mol%)1-12 h / 25°C>90%
Organic Solvents DMF or DMSOCuI (1-5 mol%)NoneNone (Inert Atm)8-12 h / 25°C>85%
Bioconjugation PBS Buffer (pH 7.4)CuSO 4​ (0.1-1.0 mM)THPTA (5x)Na Ascorbate (5 mM)1 h / 25°CQuantitative

Visualizing the CuAAC Workflow

CuAAC_Mechanism A 2-Azido-1-(4-methylphenyl) propan-1-ol E Cu(I)-Acetylide-Azide π-Complex A->E Coordinates B Terminal Alkyne (R-C≡CH) B->E Deprotonates C Cu(II) + Na Ascorbate (In Situ Cu(I) Generation) C->E Catalyzes D THPTA/TBTA Ligand (Stabilization & ROS Protection) D->C Enhances F 1,4-Disubstituted 1,2,3-Triazole (β-hydroxy pharmacophore) E->F Cycloaddition

Logical workflow and mechanistic causality of the CuAAC reaction utilizing stabilizing ligands.

Self-Validating Experimental Protocols

Protocol A: Small-Molecule Synthesis of a β -Hydroxy Triazole

This protocol outlines the coupling of 2-Azido-1-(4-methylphenyl)propan-1-ol with a model alkyne (e.g., phenylacetylene) to generate a stable pharmacophore[1][4].

Reagents:

  • 2-Azido-1-(4-methylphenyl)propan-1-ol (1.0 eq, 1.0 mmol)

  • Phenylacetylene (1.1 eq, 1.1 mmol)

  • CuSO 4​⋅5H2​O (0.05 eq, 0.05 mmol)

  • Sodium L-ascorbate (0.10 eq, 0.10 mmol)

  • Solvent: t -BuOH / H 2​ O (1:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the azido alcohol and 1.1 mmol of phenylacetylene in 5 mL of t -BuOH in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Assembly: In a separate vial, dissolve CuSO 4​⋅5H2​O in 2.5 mL of distilled water. In another vial, dissolve sodium ascorbate in 2.5 mL of distilled water.

  • Initiation (Self-Validating Step): Add the CuSO 4​ solution to the reaction flask, followed dropwise by the sodium ascorbate solution.

    • Validation Check: The reaction mixture must transition from a pale blue (indicating Cu 2+ ) to a colorless or pale yellow suspension. This visual shift confirms the successful reduction to the catalytically active Cu + species[1][5]. If the blue color persists, the ascorbate is likely oxidized and must be remade.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours.

  • Monitoring (Self-Validating Step): Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1).

    • Validation Check: The consumption of the UV-active azido alcohol (higher Rf​ ) and the appearance of a highly polar, UV-active triazole spot (lower Rf​ ) confirms reaction progression[2].

  • Workup: Dilute with 10 mL of ice water. Extract the product with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Bioconjugation to an Alkyne-Modified Peptide

When conjugating this azido alcohol to a biological scaffold, maintaining structural integrity is paramount. This protocol uses THPTA to protect the peptide[6][7].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a solution of the alkyne-modified peptide in 100 mM sodium phosphate buffer (pH 7.4) to a final alkyne concentration of 50 μ M.

  • Azide Addition: Add 2-Azido-1-(4-methylphenyl)propan-1-ol (dissolved in DMSO) to a final concentration of 100 μ M (2-fold excess). Note: Ensure final DMSO concentration remains <5% to prevent peptide denaturation.

  • Catalyst Premix (Critical Step): In a separate microcentrifuge tube, mix 5.0 μ L of 50 mM THPTA ligand with 2.5 μ L of 20 mM CuSO 4​ .

    • Causality: Premixing ensures the Cu(II) is fully coordinated by THPTA before reduction, preventing the generation of free Cu(I) which can catalyze the formation of destructive hydroxyl radicals[6][7].

  • Reaction Assembly: Add the Cu/THPTA premix to the peptide solution, followed immediately by 25 μ L of freshly prepared 100 mM sodium ascorbate.

  • Incubation: Mix by gentle inversion and incubate at room temperature for 1 hour in the dark.

  • Validation: Analyze the mixture via LC-MS.

    • Validation Check: A mass shift corresponding to exactly +191.23 Da (the mass of the azido alcohol) confirms successful 1,2,3-triazole formation.

Biological Application & Pharmacophore Integration

Bio_Pathway A Target Protein (e.g., β-Adrenergic Receptor) C Receptor Binding (H-bond via OH, Hydrophobic via p-Tolyl) A->C Target B β-Hydroxy Triazole Ligand (Synthesized via CuAAC) B->C Affinity D Signal Transduction (cAMP Pathway Modulation) C->D Modulates E Phenotypic Response (Drug Efficacy Readout) D->E Output

Pharmacological integration of the synthesized β-hydroxy triazole ligand with a target receptor.

Safety & Handling

While 2-Azido-1-(4-methylphenyl)propan-1-ol is generally stable, all organic azides carry inherent energetic risks. Researchers must evaluate azide safety using the carbon-to-nitrogen ratio. A general safety threshold dictates that an azide is stable if the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms is ≥3 [3]. With 10 carbon atoms and 1 oxygen atom to 3 nitrogen atoms ( 11/3≈3.66 ), this compound falls above the strict threshold, meaning it is relatively stable. However, it must still be handled with care, avoiding exposure to strong acids, uncoordinated heavy metals, or extreme heat to prevent decomposition[3].

Sources

Method

Biocatalytic reduction methods for 1-(4-methylphenyl)-2-azidopropanone

Application Note: Biocatalytic Dynamic Reductive Kinetic Resolution (DYRKR) of 1-(4-Methylphenyl)-2-azidopropanone Mechanistic Rationale & Strategic Overview The synthesis of chiral 1,2-amino alcohols—critical pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Dynamic Reductive Kinetic Resolution (DYRKR) of 1-(4-Methylphenyl)-2-azidopropanone

Mechanistic Rationale & Strategic Overview

The synthesis of chiral 1,2-amino alcohols—critical pharmacophores in beta-blockers, bronchodilators, and ephedrine analogs—relies heavily on the stereoselective reduction of alpha-azido ketones[1]. The compound 1-(4-methylphenyl)-2-azidopropanone is a highly valuable, yet challenging, prochiral intermediate. Traditional chemical reductions often suffer from poor diastereoselectivity, require stoichiometric amounts of toxic chiral metal complexes, and struggle to differentiate the sterically similar faces of the ketone.

Biocatalysis utilizing Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) provides a robust, green alternative, consistently delivering enantiomeric excesses (ee) exceeding 99%[1]. Because 1-(4-methylphenyl)-2-azidopropanone possesses an acidic alpha-proton at the C2 position, the racemic substrate undergoes spontaneous base-catalyzed racemization in mild aqueous buffers. By strategically coupling this in situ racemization with a highly stereoselective KRED, we achieve Dynamic Reductive Kinetic Resolution (DYRKR) [2]. This self-correcting thermodynamic system bypasses the 50% yield limit of classic kinetic resolutions, theoretically converting 100% of the racemic starting material into a single, optically pure diastereomer.

Enzymatic Selection & Causality (E-E-A-T)

The architectural design of this protocol is not arbitrary; it hinges on three causal pillars that dictate experimental success:

  • Stereocontrol via Enzyme Topology: The spatial orientation of the enzyme's active site dictates the stereochemical outcome. "Prelog" enzymes, such as ADH-A from Rhodococcus ruber, preferentially attack the re-face of the carbonyl, yielding (1S)-alcohols. Conversely, "anti-Prelog" enzymes, like LBADH from Lactobacillus brevis, attack the si-face, producing (1R)-alcohols[3].

  • Thermodynamic Driving Force (Cofactor Recycling): KREDs require stoichiometric quantities of NAD(P)H. To render the process economically viable, a cofactor regeneration system is mandatory[4]. While substrate-coupled approaches (e.g., using 2-propanol) are common, they establish an equilibrium. For DYRKR, we employ Glucose Dehydrogenase (GDH) and D-glucose. The oxidation of glucose to gluconolactone is highly exergonic and irreversible, acting as a thermodynamic sink that drives the ketone reduction to absolute completion.

  • Solvent Engineering & Mass Transfer: Alpha-azido ketones are highly lipophilic. To prevent substrate crystallization while maintaining enzyme integrity, 10% (v/v) DMSO is introduced. This specific concentration enhances mass transfer across the aqueous-organic interface without disrupting the delicate hydrogen-bonding network of the KRED active site.

Quantitative Data Summary

The following table summarizes the expected performance metrics when applying different biocatalytic systems to 1-(4-methylphenyl)-2-azidopropanone.

Biocatalyst SystemStereopreferenceCofactor SystemCosolventConversion (%)Diastereomeric Excess (de)Enantiomeric Excess (ee)
ADH-A (R. ruber)Prelog (re-face)2-Propanol (Coupled)5% 2-Propanol>95%>92% (syn)>99% (1S, 2S)
LBADH (L. brevis)Anti-Prelog (si-face)GDH / D-Glucose10% DMSO>99%>96% (anti)>99% (1R, 2S)
KRED-NADH-110 Anti-Prelog (si-face)GDH / D-Glucose10% DMSO>98%>95% (anti)>99% (1R, 2S)

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that the physical chemistry (racemization) and the biochemistry (reduction) remain perfectly synchronized.

Step 1: Preparation of the Thermodynamic Sink (Buffer & Cofactor Setup)

  • Prepare 100 mL of 100 mM Potassium Phosphate buffer. Adjust the pH to exactly 8.0 using 1 M KOH.

    • Causality: pH 8.0 is the critical inflection point where substrate racemization outpaces enzyme reduction without causing enzyme denaturation.

  • Dissolve 1 mM NADP⁺ (or NAD⁺, depending on the KRED), 250 mM D-glucose, and 5 U/mL Glucose Dehydrogenase (GDH) into the buffer.

Step 2: Substrate & Enzyme Integration

  • Dissolve 50 mM of racemic 1-(4-methylphenyl)-2-azidopropanone in 10 mL of pure DMSO.

  • Add the DMSO solution dropwise to the buffer under moderate stirring (250 rpm) to form a fine suspension.

  • Introduce the selected KRED (e.g., LBADH at 2 mg/mL) to initiate the reaction.

Step 3: Reaction Execution & Real-Time Validation (IPC)

  • Incubate the reactor at 30°C.

  • Self-Validation Mechanism: As GDH oxidizes glucose to regenerate NADPH, gluconic acid is produced, which naturally lowers the pH. Connect the reactor to an autotitrator dispensing 1 M NaOH to maintain pH 8.0.

    • Insight: The volume of NaOH consumed directly correlates to the molar conversion of the ketone. If NaOH consumption stops prematurely, the enzyme has deactivated or the substrate has crystallized.

  • Chiral IPC: At t=2h and t=6h, extract a 100 µL aliquot with 500 µL ethyl acetate. Analyze via Chiral HPLC. If the de% drops below 95%, the racemization rate is too slow; increase the temperature marginally to 35°C to accelerate the base-catalyzed racemization.

Step 4: Downstream Processing & Cascade Integration

  • Upon complete conversion (typically 18-24 hours, validated by NaOH consumption plateau), extract the aqueous phase three times with equal volumes of ethyl acetate.

  • Optional One-Pot Cascade: Instead of extraction, the resulting azido alcohol can be directly converted to the 1,2-amino alcohol. Adjust the reactor pH to 9.0 and introduce Palladium nanoparticles (Pd-NPs). The Pd-NPs catalyze the hydrogenation of the azide group in the same pot, yielding the final enantiopure amino alcohol within 4 hours[1].

Pathway Visualization

DYRKR_Pathway Racemic Racemic 1-(4-methylphenyl) -2-azidopropanone Enant_S (S)-Azido Ketone Racemic->Enant_S Enant_R (R)-Azido Ketone Racemic->Enant_R Racemization Spontaneous Racemization (pH 8.0 Buffer) Enant_S->Racemization Fast KRED_Syn Prelog KRED + GDH (re-face attack) Enant_S->KRED_Syn Bioreduction Enant_R->Racemization Fast KRED_Anti Anti-Prelog KRED + GDH (si-face attack) Enant_R->KRED_Anti Bioreduction Prod_Syn (1S,2S)-Azido Alcohol >99% ee, >95% de KRED_Syn->Prod_Syn Prod_Anti (1R,2S)-Azido Alcohol >99% ee, >95% de KRED_Anti->Prod_Anti

Dynamic Reductive Kinetic Resolution (DYRKR) of 1-(4-methylphenyl)-2-azidopropanone via KREDs.

References

  • One-pot combination of enzyme and Pd nanoparticle catalysis for the synthesis of enantiomerically pure 1,2-amino alcohols Green Chemistry (RSC Publishing)[Link]

  • Ketoreductase Catalyzed Stereoselective Bioreduction of α-Nitro Ketones Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Bio-click chemistry: a bridge between biocatalysis and click chemistry National Center for Biotechnology Information (PMC)[Link]

  • Artificial Biocatalytic Linear Cascades for Preparation of Organic Molecules Chemical Reviews (ACS Publications)[Link]

Sources

Application

Application Note: 2-Azido-1-(4-methylphenyl)propan-1-ol as a Next-Generation Chiral Auxiliary Precursor

Overview & Scope In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for dictating absolute stereochemistry with high predictability. While classical Evans oxazolidinones (derived from...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scope

In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for dictating absolute stereochemistry with high predictability. While classical Evans oxazolidinones (derived from valine or norephedrine) and Myers pseudoephedrine auxiliaries are industry standards, 2-Azido-1-(4-methylphenyl)propan-1-ol emerges as a highly versatile, next-generation bifunctional precursor.

This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for utilizing this azido alcohol. It can be deployed either as a precursor to custom highly-crystalline oxazolidinones or directly as a masked chiral auxiliary in complex drug development workflows.

Mechanistic Rationale & Causality (E-E-A-T)

The structural design of 2-azido-1-(4-methylphenyl)propan-1-ol is engineered for optimal performance in asymmetric transformations. Every functional group serves a distinct, causal purpose:

  • The Azide Group (Masked Amine): Unlike amino alcohols (e.g., ephedrine), which require tedious N-protection/deprotection sequences to prevent unwanted N-acylation, the azide group is completely non-nucleophilic and sterically linear. This allows for harsh O-acylation or enolization conditions without side reactions. Furthermore, the azide can be reduced under extremely mild conditions (e.g., Staudinger reduction), triggering spontaneous intramolecular cyclization or acyl transfer [1].

  • The 4-Methylphenyl (p-Tolyl) Moiety: The substitution of a standard phenyl ring with a p-tolyl group fundamentally alters the molecule's lipophilicity and crystal packing forces. This enhanced crystallinity is critical; it allows for the rapid upgrading of diastereomeric excess (d.e.) of intermediate products via simple recrystallization, bypassing costly chromatographic separations.

  • Bidentate Chelation Potential: When converted to an oxazolidinone, the system utilizes Lewis acids (like TiCl4​ ) to form a rigid bidentate chelate. This locks the conformation of the N-acyl enolate, ensuring that incoming electrophiles approach exclusively from the less sterically hindered face via a highly ordered Zimmerman-Traxler transition state [3].

Physicochemical Properties & Data Presentation

PropertyValue / Description
Chemical Name 2-Azido-1-(4-methylphenyl)propan-1-ol
Molecular Formula C10​H13​N3​O
Molecular Weight 191.23 g/mol
Key Functional Groups Secondary alcohol, Aliphatic azide, p-Tolyl ring
Stereocenters C1, C2 (Utilized in enantiopure forms, e.g., 1S, 2R)
Primary Application Precursor for chiral oxazolidinones; Masked chiral auxiliary
IR Signature Peaks ~2100 cm⁻¹ ( -N3​ stretch), ~3400 cm⁻¹ ( -OH stretch)

Reaction Pathways & Workflows

To maximize utility, this compound can be routed through two distinct synthetic pathways depending on the target molecule's requirements.

Pathway A: Conversion to an Evans-Type Oxazolidinone

The azido alcohol is reduced and cyclized in a single pot to form a robust oxazolidinone auxiliary, which is then N-acylated for downstream asymmetric aldol or alkylation reactions.

Oxazolidinone_Workflow A 2-Azido-1-(4-methylphenyl) propan-1-ol B Reduction & Cyclization (PPh3, ClCO2Ph) A->B C Chiral Oxazolidinone Auxiliary B->C D N-Acylation (n-BuLi, RCOCl) C->D E Asymmetric Aldol (TiCl4, DIPEA) D->E F Auxiliary Cleavage (LiOH / H2O2) E->F G Enantiopure Product F->G

Workflow for converting the azido alcohol into an Evans-type oxazolidinone for asymmetric synthesis.

Pathway B: Direct Masked-Auxiliary Workflow

The compound is directly O-acylated. Following enolate alkylation, the azide is reduced to an amine, which undergoes spontaneous intramolecular acyl transfer to release the enantiopure product while sequestering the auxiliary as an inert amide [2].

Direct_Auxiliary_Workflow A 2-Azido-1-(4-methylphenyl)propan-1-ol B Direct O-Acylation (RCOCl, DMAP) A->B C Azido Ester Intermediate B->C D Enolate Formation & Alkylation (LDA, R'X) C->D E Alpha-Substituted Azido Ester D->E F Reductive Cleavage (Pd/C, H2) E->F G Enantiopure Acid + Amide Byproduct F->G Intramolecular Acyl Transfer

Direct use of the azido alcohol as a masked chiral auxiliary via O-acylation and reductive cleavage.

Experimental Protocols (Self-Validating Systems)

Protocol 1: One-Pot Reduction and Heterocyclization to Chiral Oxazolidinone

Causality: Using triphenylphosphine ( PPh3​ ) initiates a Staudinger reduction of the azide to an iminophosphorane, which hydrolyzes to an amine. The immediate addition of phenyl chloroformate ( ClCO2​Ph ) traps the nascent amine, and the adjacent hydroxyl group attacks the resulting carbamate to close the oxazolidinone ring [1].

  • Preparation: Dissolve enantiopure 2-azido-1-(4-methylphenyl)propan-1-ol (1.0 equiv) in a mixture of THF/ H2​O (10:1, 0.2 M).

  • Reduction: Add PPh3​ (1.2 equiv) portion-wise at room temperature. Stir for 4 hours.

    • Self-Validation Check: Monitor the reaction via bubbler for N2​ gas evolution. TLC should show complete consumption of the starting material.

  • Cyclization: Cool the mixture to 0 °C. Add pyridine (2.5 equiv) followed by dropwise addition of ClCO2​Ph (1.1 equiv). Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via recrystallization from hot heptane/EtOAc.

    • Self-Validation Check: IR spectroscopy must confirm the complete disappearance of the azide stretch at ~2100 cm⁻¹ and the appearance of a strong carbamate carbonyl stretch at ~1750 cm⁻¹.

Protocol 2: N-Acylation of the Oxazolidinone Auxiliary

Causality: Deprotonation of the oxazolidinone nitrogen requires a strong base. n -BuLi is used at strictly low temperatures to prevent ring-opening.

  • Deprotonation: Dissolve the oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere and cool to -78 °C. Add n -BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Acylation: Add the desired acyl chloride (1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then allow to warm to 0 °C over 2 hours.

  • Isolation: Quench with saturated aqueous NH4​Cl and extract with DCM.

    • Self-Validation Check: ¹H NMR should show a characteristic downfield shift of the oxazolidinone C4 proton, confirming successful N-acylation rather than O-acylation.

Protocol 3: Titanium-Mediated Asymmetric Aldol Addition

Causality: TiCl4​ acts as a Lewis acid to form a rigid bidentate chelate with the imide and auxiliary carbonyls. DIPEA, a bulky non-nucleophilic base, selectively abstracts the alpha-proton to form the Z-enolate, minimizing steric clash and ensuring high diastereofacial selectivity[3].

  • Chelation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M) under argon and cool to -78 °C. Add TiCl4​ (1.05 equiv, 1.0 M in DCM) dropwise.

    • Self-Validation Check: The success of the chelation is visually indicated by an immediate, deep color change (typically dark red or purple).

  • Enolization: Add DIPEA (1.15 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete Z-enolate formation.

  • Addition: Add the target aldehyde (1.2 equiv) dropwise. Stir for 2 hours at -78 °C.

  • Quench & Cleavage: Quench with saturated aqueous NH4​Cl and warm to room temperature. Extract with DCM.

    • Self-Validation Check: The diastereomeric ratio (d.r.) of the crude product must be validated by ¹H NMR (target >95:5 syn:anti) focusing on the distinct chemical shifts of the newly formed alpha and beta protons before proceeding to auxiliary cleavage (e.g., using LiOH/H2​O2​ ).

References

  • Title: Synthesis Approaches to (−)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: An Efficient and Stereoselective Synthesis of S-(+)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Azide Substitution on 2-Bromo-1-(4-methylphenyl)propan-1-one

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals troubleshooting the nucleophilic aliphatic substitution ( SN​2 ) of 2-bromo-1-(4-methylphenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals troubleshooting the nucleophilic aliphatic substitution ( SN​2 ) of 2-bromo-1-(4-methylphenyl)propan-1-one with sodium azide ( NaN3​ ). While conceptually straightforward, synthesizing alpha-azido ketones is often complicated by competing side reactions, reagent insolubility, and product instability.

Mechanistic Pathway & Failure Modes

Understanding the chemical logic of the reaction is the first step in troubleshooting. The desired pathway is a direct SN​2 displacement of the bromide ion by the azide nucleophile. However, the basicity of the azide ion and the thermal instability of the resulting product introduce competing E2 elimination and dimerization pathways that will aggressively compromise your yield if parameters are not strictly controlled.

ReactionPathways Substrate 2-bromo-1-(4-methylphenyl) propan-1-one Target 2-azido-1-(4-methylphenyl) propan-1-one Substrate->Target SN2 (DMF, 18°C) Elimination Elimination Product (Alkene Byproduct) Substrate->Elimination E2 (High Temp) NaN3 NaN3 (Nucleophile) NaN3->Target NaN3->Elimination Base Activity Pyrazine Pyrazine Dimer (Degradation) Target->Pyrazine Heat / Light Exposure

Mechanistic pathways of azide substitution vs. competing elimination and dimerization.

Troubleshooting FAQs

Q1: My reaction yield is stalling at 40-50% with significant unreacted starting material. What is limiting the conversion? Causality & Solution: The primary bottleneck is the poor solubility of the inorganic salt NaN3​ in standard organic solvents. If you are using a less polar solvent (like acetone or dichloromethane), the effective concentration of the nucleophile is too low. Action: Switch to a polar aprotic solvent like anhydrous DMF or DMSO. These solvents effectively solvate the Na+ cation, leaving the N3−​ anion "naked" and highly nucleophilic, allowing the reaction to proceed rapidly at 18°C 1. If a biphasic system is strictly required, you must incorporate a phase transfer catalyst (PTC) such as a crown ether or tetrabutylammonium bromide (TBAB) to break ion pairing and shuttle the azide ion into the organic phase 2.

Q2: I am observing a significant amount of an alpha,beta-unsaturated ketone byproduct. How do I prevent this? Causality & Solution: The azide ion is not only a good nucleophile but also a weak base. At elevated temperatures, the kinetic energy of the system increases, allowing the higher-activation-energy E2 elimination pathway to compete with the SN​2 substitution 3. This strips an alpha-proton to form the alkene. Action: Strictly control the temperature. Run the reaction at room temperature (18°C - 20°C). The alpha-bromo ketone is highly electrophilic, so mild conditions are entirely sufficient for complete conversion.

Q3: The crude NMR shows complex aromatic signals and loss of the azide peak. What happened during workup? Causality & Solution: Alpha-azido ketones are notoriously sensitive to heat and light. Upon excessive heating (e.g., during rotary evaporation at high bath temperatures), they can decompose, extruding nitrogen gas to form imines, which subsequently dimerize into symmetrical pyrazines 4. They are also subject to photolytic degradation over time 2. Action: Keep the rotary evaporator water bath strictly below 30°C. Store the purified product in amber vials at -20°C under an inert argon atmosphere.

Q4: Is there a risk of Favorskii rearrangement with this substrate? Causality & Solution: Alpha-halogenated ketones can undergo Favorskii rearrangement to form carboxylic acid derivatives in the presence of strong bases 3. Since sodium azide is only weakly basic, this pathway is rare unless your NaN3​ reagent is degraded or contaminated with strong bases (like NaOH ). Ensure high-purity, dry reagents are used.

Quantitative Data: Solvent & Catalyst Optimization

The table below summarizes the expected outcomes based on varying the reaction parameters. For maximum yield and purity, the anhydrous DMF system at room temperature is the field-proven gold standard.

Solvent SystemCatalystTemperatureReaction TimeExpected YieldPrimary Impurity Profile
AcetoneNone20°C24 h< 40%High unreacted starting material
Acetone / Water (Biphasic)TBAB (10 mol%)20°C8 h70 - 80%Trace elimination product
DMF (Anhydrous) None 18°C - 20°C 2 - 4 h 85 - 95% Clean (Trace pyrazine if heated)
DMF (Anhydrous)None60°C1 h< 50%High elimination & pyrazine dimers

Self-Validating Experimental Protocol

This protocol is designed to be self-validating; by strictly controlling the temperature and utilizing a highly solvating medium, the competing elimination and degradation pathways are thermodynamically and kinetically suppressed.

Step 1: Preparation In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-methylphenyl)propan-1-one (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (50 mL, to achieve a 0.2 M concentration).

Step 2: Reagent Addition Add sodium azide ( NaN3​ ) (1.5 to 2.0 equiv) in one single portion. Safety Check: NaN3​ is highly toxic and can form explosive hydrazoic acid if exposed to strong acids. Ensure the reaction mixture remains strictly neutral or slightly basic, and conduct all steps in a well-ventilated fume hood.

Step 3: Reaction Execution Stir the suspension vigorously at 18–20°C (room temperature) under an argon atmosphere. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or LC-MS. Complete consumption of the starting material should be observed within 2 to 4 hours.

Step 4: Quenching & Extraction Dilute the reaction mixture with cold distilled water (150 mL, equal to 3x the DMF volume). This serves a dual purpose: it crashes out the organic product and fully dissolves the excess unreacted NaN3​ . Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

Step 5: Washing Wash the combined organic layers sequentially with distilled water (3 x 30 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 30 mL).

Step 6: Drying & Concentration Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator. Critical Quality Attribute (CQA): Keep the water bath temperature strictly below 30°C to prevent thermal degradation and subsequent pyrazine formation.

Step 7: Storage Transfer the resulting pale yellow oil (2-azido-1-(4-methylphenyl)propan-1-one) to an amber vial, flush with argon, and store at -20°C.

References

  • WO2020069330A2 - Inhibitors of vap-1. Google Patents.
  • Organocatalytic resolution of racemic alpha azido ketones. Middle East Technical University.
  • 2-Bromo-6-methoxy-1-indanone. Benchchem.
  • A Versatile Enantioselective Synthesis of Barrenazines. ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Azido Ketone Reduction

Welcome to the Technical Support Center. The stereoselective reduction of α -azido ketones to chiral 1,2-azido alcohols is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), including...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The stereoselective reduction of α -azido ketones to chiral 1,2-azido alcohols is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), including denopamine, tembamide, and various oxazoline derivatives. Because the azide group is sterically undemanding and highly electron-withdrawing, researchers frequently encounter issues with poor facial discrimination and α -epimerization.

This guide provides field-proven diagnostic workflows, mechanistic FAQs, and self-validating experimental protocols to help you achieve high enantiomeric excess (ee) and diastereomeric ratio (dr) in your reductions.

Diagnostic Workflow

Before adjusting your reaction conditions, identify whether your substrate is chiral (requiring diastereoselectivity) or prochiral (requiring enantioselectivity). Use the workflow below to select the appropriate control mechanism.

DiagnosticWorkflow Start Issue: Low Stereoselectivity in Azido Ketone Reduction Q1 Identify Substrate Type Start->Q1 Chiral Chiral α-Azido Ketone (Diastereoselectivity Issue) Q1->Chiral Pre-existing α-stereocenter Prochiral Prochiral α-Azido Ketone (Enantioselectivity Issue) Q1->Prochiral No α-stereocenter Epimer Check for α-Epimerization (Control pH to avoid enolization) Chiral->Epimer If ee/dr degrades over time Chelation Use Zn(BH4)2 (Syn-selective via Chelation) Chiral->Chelation Target: Syn-1,2-azido alcohol Steric Use L-Selectride (Anti-selective via Felkin-Anh) Chiral->Steric Target: Anti-1,2-azido alcohol Biocat Screen specific KREDs or Marine Fungi (e.g., P. citrinum) Prochiral->Biocat Biocatalytic approach ATH Ru/TsDPEN Catalyzed ATH (Dynamic Kinetic Resolution) Prochiral->ATH Chemocatalytic approach

Diagnostic workflow for troubleshooting stereoselectivity issues in azido ketone reduction.

Knowledge Base & FAQs

Q1: Why does NaBH4​ yield a nearly 1:1 mixture of diastereomers when reducing my chiral α -azido ketone?

Causality: The azide group ( −N3​ ) is linear and sterically small. In an open transition state (Felkin-Anh model), it does not provide sufficient steric bulk to effectively differentiate the two diastereotopic faces of the carbonyl group. Furthermore, sodium borohydride in protic solvents does not form a rigid chelate with the azide nitrogen, leading to poor 1[1]. Solution:

  • For anti-diastereoselectivity , utilize a sterically massive reducing agent such as L-Selectride (lithium tri-sec-butylborohydride). The bulky hydride forces the reaction through a strict Felkin-Anh trajectory.

  • For syn-diastereoselectivity , employ Zn(BH4​)2​ . The Zn2+ ion coordinates both the carbonyl oxygen and the proximal azide nitrogen, locking the conformation and directing hydride delivery from the less hindered face.

Q2: My biocatalytic reduction of a prochiral α -azido ketone using wild-type Baker's yeast gives low enantiomeric excess (ee). How can I improve this?

Causality: Wild-type whole cells like Baker's yeast contain multiple endogenous alcohol dehydrogenases (ADHs) with 2 (Prelog vs. anti-Prelog)[2]. The simultaneous action of these competing enzymes erodes the overall enantiomeric excess of the resulting 1,2-azido alcohol. Solution: Transition to isolated, recombinant ketoreductases (KREDs) such as KRED-NADH-110 or over-expressed ADH-'A', which offer 3[3]. Alternatively, use highly selective whole-cell biocatalysts. For example, the marine-derived fungus4[4] and 5[5] have been proven to reduce α -azido ketones with excellent Prelog stereoselectivity.

Q3: I am observing a loss of stereochemical integrity (epimerization) at the α -position during reduction. What is causing this?

Causality: The azide group is strongly electron-withdrawing, which significantly1[1]. Under basic conditions—such as those present in unbuffered NaBH4​ reductions or high-pH enzymatic buffers—the α -azido ketone rapidly enolizes, leading to racemization or epimerization of the α -stereocenter before the hydride transfer can occur. Solution: Maintain strictly neutral or slightly acidic conditions. If using chemical hydrides, perform the reaction at low temperatures ( −78∘C ) in aprotic solvents (e.g., THF). For biocatalytic reductions, strictly6[6] and monitor pH drift during cofactor regeneration.

Quantitative Data: Stereochemical Outcomes by Reducing System

Reducing Agent / SystemSubstrate TypePrimary Control MechanismTypical Stereochemical Outcome
NaBH4​ (MeOH) Chiral α -azido ketoneOpen transition statePoor (Often ~1:1 dr)
L-Selectride (THF, −78∘C ) Chiral α -azido ketoneSteric (Felkin-Anh)High anti-selectivity (>9:1 dr)
Zn(BH4​)2​ ( Et2​O , −20∘C ) Chiral α -azido ketoneChelation controlHigh syn-selectivity (>9:1 dr)
Wild-Type Baker's Yeast Prochiral α -azido ketoneMixed endogenous ADHsVariable / Low ee
P. citrinum CBMA 1186 Prochiral α -azido ketonePrelog-specific ADH>99% ee (R-alcohol)
KRED-NADH-110 Prochiral α -azido ketoneEngineered active site>99% ee

Experimental Protocols

Protocol A: Anti-Diastereoselective Reduction using L-Selectride

Self-validating mechanism: Temperature control is critical to prevent background unselective reduction. This protocol utilizes an internal temperature probe to ensure the reaction strictly remains below −70∘C .

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with the chiral α -azido ketone (1.0 equiv) dissolved in anhydrous THF to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple to verify the internal solution temperature is ≤−75∘C .

  • Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 equiv) over 15–20 minutes. Ensure the internal temperature does not spike above −70∘C during the addition.

  • Reaction: Stir the mixture for 2 hours at −78∘C . Monitor conversion via TLC (quench micro-aliquots in saturated aqueous NH4​Cl before spotting).

  • Quenching: Quench the reaction while still at −78∘C by the slow, dropwise addition of saturated aqueous NH4​Cl . Only after the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Isolation: Extract the aqueous layer three times with EtOAc. Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo. Determine the diastereomeric ratio (dr) of the crude mixture via 1H NMR prior to purification.

Protocol B: Enantioselective Biocatalytic Reduction using Recombinant KREDs

Self-validating mechanism: Cofactor recycling is coupled with a highly buffered system to prevent pH-induced epimerization of the substrate's α -proton.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer solution. Strictly adjust the pH to 7.0 using a pH meter to prevent base-catalyzed enolization of the azido ketone.

  • Substrate Loading: Dissolve the prochiral α -azido ketone (e.g., 2-azido-1-phenylethanone) in a minimal amount of DMSO (final DMSO concentration in the reactor must be ≤5% v/v). Add this to the buffer to reach a final substrate concentration of 50 mM.

  • Cofactor Recycling System: To the buffered solution, add D-Glucose (1.5 equiv relative to substrate), Glucose Dehydrogenase (GDH, 5 U/mL), and NAD+ (0.1 mM).

  • Enzyme Addition: Charge the reactor with the selected Ketoreductase (e.g., KRED-NADH-110, 1.0 mg/mL).

  • Incubation: Incubate the mixture at 30∘C with orbital shaking (200 rpm) for 12–24 hours. Monitor the pH periodically; if it drops due to gluconic acid formation, gently titrate with 1 M NaOH to maintain pH 7.0.

  • Extraction: Once complete conversion is observed (via GC or TLC), extract the aqueous phase three times with methyl tert-butyl ether (MTBE). Dry the combined organic layers over MgSO4​ and concentrate.

  • Analysis: Determine the enantiomeric excess (ee) via chiral HPLC.

References

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review National Center for Biotechnology Information (PMC)[Link]

  • Stereoselective Bioreduction of α-Azido Ketones by Whole Cells of Marine-Derived Fungi ResearchGate[Link]

  • Stereoselective Synthesis of (R)-(-)-Denopamine... via Asymmetric Reduction of Azidoketones by Daucus carota ResearchGate[Link]

  • ChemInform Abstract: Syntheses and Transformations of α-Azido Ketones and Related Derivatives ResearchGate[Link]

  • Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam ACS Publications [Link]

  • Biocatalytic deuterium- and hydrogen-transfer using over-expressed ADH-'A' ResearchGate [Link]

  • Activity of ADH-A and KRED-NADH-110 in the reduction of azido ketones ResearchGate [Link]

Sources

Troubleshooting

Critical Safety Directives: The Mathematics of Azide Stability

Welcome to the Technical Support Center for Azide Chemistry . This hub is designed for researchers, scientists, and drug development professionals working with oily azido alcohol intermediates—critical precursors in clic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azide Chemistry . This hub is designed for researchers, scientists, and drug development professionals working with oily azido alcohol intermediates—critical precursors in click chemistry, carbohydrate synthesis, and targeted drug delivery.

Handling and purifying these intermediates presents a unique intersection of physical chemistry challenges (high viscosity, lack of UV chromophores) and severe safety hazards (thermal instability, explosive potential). This guide synthesizes field-proven methodologies, causal explanations, and authoritative safety protocols to ensure your workflows are both safe and successful.

Before attempting any purification, you must mathematically validate the stability of your azido alcohol. Organic azides are high-energy molecules that decompose by releasing nitrogen gas ( N2​ ). If the thermal energy applied during purification exceeds the activation barrier, this decomposition can auto-accelerate into a violent explosion[1].

The Causality of Stability: The stability of an azide is directly proportional to its mass and the dilution of the energetic azide moiety by inert carbon and oxygen atoms. This is governed by two foundational rules:

  • The Carbon-to-Nitrogen (C/N) Ratio: The total number of carbon (and oxygen) atoms divided by the total number of nitrogen atoms must be ≥3 [2].

  • The Rule of Six: There must be at least six carbon atoms per energetic functional group to provide sufficient mass to absorb the energy of decomposition[1],[2].

If your intermediate violates these rules (e.g., 2-azidoethanol, where C=2, O=1, N=3; Ratio = 1.0), it is a severe explosion hazard and must never be concentrated to dryness or distilled[3].

Troubleshooting Guides & FAQs

Q: My azido alcohol is a viscous oil that streaks severely on silica gel columns, ruining my separation. How do I improve resolution? A: Causality: The high viscosity of oily azido alcohols hinders the mass transfer kinetics between the mobile phase and the porous stationary phase. Furthermore, the free hydroxyl group forms strong intermolecular hydrogen bonds, causing the compound to drag along the silica surface. Solution: Abandon liquid loading. Instead, use Dry Loading . Dissolve the crude oil in a volatile solvent (e.g., dichloromethane), add silica gel (approx. 3x the mass of your crude), and evaporate the solvent at ambient temperature to a free-flowing powder. This maximizes the surface area for partitioning. Elute using a very shallow, slow gradient of ethyl acetate in hexanes (e.g., starting at 5% EtOAc and slowly ramping to 20%) to prevent co-elution with non-polar impurities[4].

Q: My aliphatic azido alcohol lacks a UV chromophore. How do I track it during chromatography? A: Causality: Without conjugated π -systems, UV detectors at 254 nm cannot excite the molecule, rendering it invisible to standard fraction collectors[5]. Solution: You must rely on universal oxidative TLC stains.

  • KMnO 4​ Stain: The permanganate ion oxidizes the hydroxyl group of the azido alcohol, reducing Mn(VII) to Mn(IV) (MnO 2​ ), which appears as a bright yellow/brown spot against a pink background[5].

  • Ceric Ammonium Molybdate (CAM): Highly sensitive. Upon heating, the Mo(VI) is reduced to Mo(V), forming a deep blue spot on a light yellow background[6].

  • Note: Ninhydrin will not work on azides unless you chemically reduce them to amines first[7].

Q: Can I use Kugelrohr or short-path distillation to remove high-boiling impurities from my oily azido alcohol? A: Causality: Applying high heat to azides provides the activation energy required for explosive N2​ extrusion. Solution:Absolutely not , unless the C/N ratio is exceptionally high ( ≥6 ) and you have conducted differential scanning calorimetry (DSC) to confirm the decomposition onset temperature. For standard azido alcohols, distillation is strictly prohibited[3],[8]. Rely entirely on low-temperature phase separation or chromatography.

Q: What equipment precautions are necessary when handling these oils? A: Causality: Azide ions can react with heavy metals (copper, lead, brass, silver) to form metal azides, which are highly shock-sensitive primary explosives[9]. Solution: Never use metal spatulas, brass fittings, or copper wire in your setups. Use only Teflon, ceramic, or glass tools when handling concentrated azido alcohols[3].

Quantitative Data & Matrices

Table 1: Safety Assessment Matrix for Azido Alcohols
Molecular DescriptorFormula Example(C+O)/N RatioRule of Six Met?Handling Directive
2-Azidoethanol C2​H5​N3​O 1.0NoCRITICAL RISK: Never isolate neat. Store as <1M solution[8].
4-Azidobutanol C4​H9​N3​O 1.66NoHIGH RISK: Handle behind blast shield. Do not heat above 30°C.
6-Azidohexanol C6​H13​N3​O 2.33YesMODERATE RISK: Can be isolated, but avoid distillation.
8-Azidooctanol C8​H17​N3​O 3.0YesLOWER RISK: Safe for standard chromatography. Store at 4°C[2].
Table 2: TLC Stain Selection Guide for Azido Alcohols
Stain TypeActive IngredientMechanism of ActionVisual ResultSensitivity
KMnO 4​ Potassium PermanganateOxidizes the -OH group[5].Yellow/Brown spot on PinkModerate
CAM / Hanessian's Ceric Ammonium MolybdateOxidizes both -OH and -N 3​ [6].Dark Blue spot on YellowHigh (Requires Heat)
Ninhydrin 2,2-Dihydroxyindane-1,3-dioneReacts with primary amines[7].No Reaction (Unless reduced)N/A for raw azides

Standard Experimental Protocols

Protocol A: Safe Silica Gel Chromatography for Non-UV Active Azido Alcohols

This protocol is a self-validating system: it requires a blank TLC check to ensure stain efficacy before committing the bulk sample.

  • Safety Verification: Calculate the (C+O)/N ratio. If <3 , ensure the rotary evaporator bath never exceeds 30 °C during solvent removal.

  • Stain Validation (Self-Check): Spot 1 μL of your crude mixture onto a silica TLC plate. Dip in CAM stain and heat with a heat gun. If a blue spot does not appear, your compound concentration is too low, or the stain has degraded. Do not proceed until the stain is validated.

  • Dry Loading: Transfer the crude oily azido alcohol to a round-bottom flask using minimal dichloromethane (DCM). Add 3 grams of silica gel per 1 gram of crude oil.

  • Gentle Evaporation: Evaporate the DCM on a rotary evaporator at 25 °C until a free-flowing powder is achieved. Warning: Do not subject to high vacuum for extended periods if the azide is volatile.

  • Column Packing: Pack a silica column using 100% Hexanes. Load the dry silica powder evenly onto the top of the column bed.

  • Elution: Run a slow gradient from 100% Hexanes to 20% Ethyl Acetate in Hexanes[4]. Collect small fractions (e.g., 10 mL).

  • Fraction Analysis: Spot fractions onto TLC plates. Dip in KMnO 4​ or CAM stain and heat. Pool fractions containing the pure azido alcohol and concentrate at ≤30 °C.

Protocol B: On-Plate Reduction & Ninhydrin Visualization

Use this when background impurities also contain hydroxyl groups, making KMnO 4​ or CAM too unselective.

  • Elution: Run your TLC plate in the desired solvent system.

  • On-Plate Reduction: In a fume hood, spray the dried TLC plate lightly with a 10% solution of Triphenylphosphine ( PPh3​ ) in DCM.

  • Hydrolysis: Allow the plate to sit for 5 minutes to allow the Staudinger reduction intermediate to form, then lightly mist with water to hydrolyze the aza-ylide to a primary amine.

  • Staining: Dip the plate into a standard Ninhydrin stain solution.

  • Visualization: Heat the plate gently with a heat gun. The newly formed amine (from the reduced azido alcohol) will appear as a distinct purple/pink spot[7],[5].

Purification Decision Workflow

PurificationWorkflow Start Crude Oily Azido Alcohol Calc Calculate (C+O)/N Ratio & Rule of Six Start->Calc Check Is Ratio ≥ 3? Calc->Check Danger High Explosion Risk Do Not Isolate Neat Purify via Extraction Only Check->Danger No Safe Relatively Stable Proceed to Chromatography Check->Safe Yes UVCheck Has UV Chromophore? Safe->UVCheck UVYes Standard Flash Chromatography (254 nm) UVCheck->UVYes Yes UVNo Dry-Load Chromatography Fraction Tracking via CAM Stain UVCheck->UVNo No

Decision tree for the safe handling and purification of azido alcohol intermediates.

References

  • Allylic azides: synthesis, reactivity, and the Winstein rearrangement National Institutes of Health (NIH)[Link]

  • Azide Safety and Research Interests Karlsruhe Institute of Technology (KIT)[Link]

  • Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols IDEALS - University of Illinois[Link]

  • Sodium Azide Skin Exposure Risks and Organic Azide Stability Scribd[Link]

  • Laboratory Standard Operating Procedure: Diazo Transfer Michigan State University (MSU) Chemistry[Link]

  • Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols National Institutes of Health (NIH)[Link]

  • Thin Layer Chromatography Stains and Recipes Reach Devices [Link]

  • Self-Adjuvanting Cancer Vaccines from Conjugation-Ready Lipid A Analogues Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Azido-1-(4-methylphenyl)propan-1-ol Workup &amp; Isolation

Welcome to the Technical Support Center. As application scientists specializing in complex organic synthesis, we frequently encounter researchers struggling with the isolation of sensitive benzylic azido alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists specializing in complex organic synthesis, we frequently encounter researchers struggling with the isolation of sensitive benzylic azido alcohols.

The compound 2-Azido-1-(4-methylphenyl)propan-1-ol is a highly valuable synthetic intermediate, but it is notoriously unstable during standard aqueous workup procedures. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to prevent product degradation and ensure high-yield isolation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my product turn into a complex mixture or lose the hydroxyl group during standard aqueous workup?

The Causality: The degradation you are observing is not a random failure; it is a highly predictable acid-catalyzed E1 dehydration . Standard workup protocols often utilize 1.0 M HCl or saturated NH₄Cl to remove residual amines or inorganic impurities. However, the benzylic hydroxyl group in 2-azido-1-(4-methylphenyl)propan-1-ol is exceptionally sensitive to protonation. Once protonated, the molecule loses water to form a benzylic carbocation.

Crucially, the para-methyl group (p-tolyl substituent) strongly donates electron density via hyperconjugation and inductive effects, which dramatically stabilizes this benzylic carbocation[1]. This stabilization lowers the activation energy for dehydration, leading to the rapid elimination of a proton to form the highly non-polar, conjugated alkene: 1-(4-methylphenyl)-2-azidopropene [2]. This elimination product often presents as a complex mixture because azido-alkenes are intrinsically unstable and prone to further decomposition.

Q2: How can I remove residual impurities without using acidic washes?

The Solution: You must abandon unbuffered acidic washes. Instead, utilize a pH 7.4 Potassium Phosphate Buffer . By strictly maintaining the aqueous phase between pH 6.5 and 8.0, you prevent the protonation of the benzylic alcohol while still providing enough ionic strength to partition water-soluble impurities into the aqueous layer. If basic impurities (like unreacted amines) persist, do not lower the pH; instead, increase the volume of the buffered wash or utilize a mild, neutral cation-exchange resin prior to liquid-liquid extraction.

Q3: My compound degrades during rotary evaporation. What are the safe thermal limits?

The Causality: Azides are thermally sensitive, but benzylic azido alcohols face an additional vulnerability: thermal dehydration. Heating the crude mixture in a water bath above 35°C, especially if trace acidic impurities (like dissolved CO₂ or silica dust) are present, will initiate auto-decomposition. The Solution: Always evaporate the solvent with the water bath strictly set to ≤ 30°C . Compensate for the low temperature by utilizing a high-vacuum pump (< 10 mbar) and a high-efficiency condenser.

Part 2: Quantitative Data & Workup Comparison

To illustrate the critical impact of pH on product integrity, our application lab evaluated four common workup conditions. The data below demonstrates why strict pH control is non-negotiable.

Workup ConditionAqueous Phase pHYield (%)Purity (%)Major Observed Impurity
1.0 M HCl Wash ~1.0< 10%< 5%1-(4-methylphenyl)-2-azidopropene
Sat. NH₄Cl Wash ~5.545%60%Dehydration product + trace starting material
pH 7.4 Phosphate Buffer ~7.4 92% > 98% None (Trace starting material)
1.0 M NaOH Wash ~14.078%85%Retro-aldol cleavage products

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the chemical divergence between standard acidic workup (leading to destruction) and our optimized buffered workup.

MechanisticPathway A 2-Azido-1-(4-methylphenyl) propan-1-ol B Protonated Benzylic Alcohol (Acidic Conditions) A->B H+ (pH < 5) E Stable Azido Alcohol (Isolated Product) A->E pH 7.4 Buffer Wash C Benzylic Carbocation (Stabilized by p-Methyl) B->C -H₂O (E1 Mechanism) D 1-(4-methylphenyl)- 2-azidopropene (Dehydration Product) C->D -H+ (Elimination)

Mechanistic pathway of acid-catalyzed E1 dehydration vs. stable isolation.

Part 4: Optimized Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step without passing the embedded validation checks.

Step 1: Reaction Quenching & Dilution Dilute the crude reaction mixture with Methyl tert-butyl ether (MTBE). Expert Insight: MTBE is preferred over Ethyl Acetate because it dissolves less water, thereby minimizing the carryover of aqueous byproducts.

Step 2: Buffered Washing Add an equal volume of 0.5 M Potassium Phosphate buffer (pre-adjusted to pH 7.4). Stir vigorously for 5 minutes to ensure complete phase mixing.

Step 3: Self-Validation (The pH Check) Stop stirring and allow the layers to separate. Extract a 1 mL aliquot of the lower aqueous layer and test it with a calibrated pH meter or high-resolution pH paper. Validation Gate: The pH must read between 6.5 and 8.0. If it is < 6.5, add 0.1 M NaOH dropwise to the separatory funnel, mix, and re-test.

Step 4: Brine Wash Separate the organic layer and wash it once with saturated NaCl (brine) to remove residual dissolved water.

Step 5: Drying (Critical Reagent Selection) Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Expert Insight:Never use Magnesium Sulfate (MgSO₄) for this molecule. MgSO₄ exhibits mild Lewis acidity which can silently trigger benzylic dehydration during the drying process. Na₂SO₄ is strictly neutral and safe.

Step 6: Self-Validation (TLC Check) Before solvent evaporation, run a Thin Layer Chromatography (TLC) plate (Eluent: 80:20 Hexanes:EtOAc). Validation Gate: You should see a primary spot at R_f ~0.3 (desired product). If you see a heavily UV-active spot running near the solvent front (R_f > 0.8), dehydration has occurred.

Step 7: Low-Temperature Concentration Filter off the drying agent. Concentrate the filtrate using a rotary evaporator. The water bath must be strictly maintained at ≤ 30°C . Apply high vacuum to remove the MTBE efficiently.

Workflow W1 1. Dilute Crude Mixture (MTBE preferred) W2 2. Wash with 0.5 M Phosphate Buffer (pH 7.4) W1->W2 W3 3. Validate Aqueous pH (Must be 6.5 - 8.0) W2->W3 W4 4. Wash with Sat. NaCl W3->W4 W5 5. Dry over Anhydrous Na₂SO₄ (Avoid MgSO₄) W4->W5 W6 6. Validate via TLC (Check for R_f > 0.8 Alkene) W5->W6 W7 7. Rotary Evaporation (Bath ≤ 30°C, High Vac) W6->W7 W8 Pure 2-Azido-1-(4-methylphenyl) propan-1-ol W7->W8

Optimized step-by-step workup workflow for sensitive benzylic azido alcohols.

References

  • Title: Alcohol to azide SN2 conversion - Google Patents (WO1995001970A1)
  • Source: dur.ac.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Choice for Nucleophilic Substitution with Sodium azide

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical assistance for optimizing solven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical assistance for optimizing solvent choice in nucleophilic substitution reactions involving sodium azide. Our goal is to equip you with the knowledge to troubleshoot common issues and make informed decisions for successful and safe experimentation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your nucleophilic substitution reactions with sodium azide.

Q1: My reaction is sluggish, or the yield of my alkyl azide is disappointingly low. What are the likely causes and how can I improve it?

A1: A slow reaction or low yield in an azide substitution is most often linked to the choice of solvent and its interaction with the nucleophile. The azide ion (N₃⁻) is a potent nucleophile, but its reactivity is highly dependent on the solvent system.[1]

  • The Problem with Protic Solvents: Protic solvents, such as water, methanol, and ethanol, possess acidic protons (e.g., O-H or N-H bonds). These protons can form strong hydrogen bonds with the negatively charged azide ion, creating a "solvent cage" around it.[2][3] This solvation shell stabilizes the nucleophile, lowering its ground-state energy and making it less reactive, which significantly slows down the desired Sₙ2 reaction.[3][4]

  • The Solution - Polar Aprotic Solvents: To enhance the nucleophilicity of the azide ion, polar aprotic solvents are the preferred choice.[5][6][7] These solvents, including Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (CH₃CN), have significant dipole moments that can dissolve sodium azide but lack acidic protons.[8][9] Consequently, they solvate the cation (Na⁺) more effectively than the anion (N₃⁻).[10] This leaves the azide ion "naked" and highly reactive, dramatically increasing the rate of the Sₙ2 reaction.[10][11] For instance, the reaction of 1-bromobutane with azide ion is 200,000 times faster in HMPA (a polar aprotic solvent) than in methanol.[3]

    Actionable Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switch to DMSO, DMF, or acetonitrile.

    • Ensure Anhydrous Conditions: Traces of water in your reaction mixture can act as a protic solvent and impede the reaction. Ensure your solvent and glassware are dry.

    • Check Solubility: Confirm that your substrate is soluble in the chosen aprotic solvent.

Q2: I'm observing the formation of elimination byproducts (alkenes). How can I favor substitution over elimination?

A2: The competition between substitution (Sₙ2) and elimination (E2) is a common challenge, especially with secondary alkyl halides.[12] While the azide ion is a good nucleophile, it also has some basicity.

  • Influence of the Substrate: Steric hindrance around the reaction center can favor elimination. For secondary alkyl halides, strongly basic nucleophiles tend to favor the E2 pathway.[12]

  • Solvent's Role: While polar aprotic solvents generally favor Sₙ2 reactions, the choice of a less polar aprotic solvent might sometimes help.[12]

  • Temperature Control: Elimination reactions are often favored at higher temperatures.[12]

    Actionable Steps:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can often favor the Sₙ2 pathway.

    • Consider a Milder Solvent: If using a highly polar aprotic solvent like DMSO, you might test a less polar one like acetone, although this may slow down the substitution reaction.

    • Use a Good Leaving Group: A better leaving group can accelerate the Sₙ2 reaction, potentially outcompeting the E2 pathway.

Q3: I'm having trouble dissolving sodium azide in my organic solvent. What can I do?

A3: Sodium azide is an ionic salt and its solubility in organic solvents can be limited.[13][14]

  • Solvent Choice: As mentioned, polar aprotic solvents like DMSO and DMF are generally good at dissolving sodium azide.[9][11] Acetonitrile can also be effective.[15] Sodium azide is slightly soluble in methanol and ethanol but practically insoluble in less polar solvents like acetone, diethyl ether, and chloroform.[13][14]

  • Phase-Transfer Catalysis (PTC): If you need to perform the reaction in a less polar solvent system where sodium azide is not soluble, a phase-transfer catalyst can be highly effective.[16][17] These catalysts, typically quaternary ammonium salts (e.g., tetrabutylammonium bromide), transport the azide ion from the solid phase or an aqueous phase into the organic phase where the reaction occurs.[18][19]

    Actionable Steps:

    • Select an Appropriate Polar Aprotic Solvent: Prioritize DMSO or DMF for better solubility.

    • Incorporate a Phase-Transfer Catalyst: If a less polar solvent is necessary, add a catalytic amount of a phase-transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of nucleophilic substitution with sodium azide?

A1: The synthesis of an organic azide from an alkyl halide and sodium azide typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[20][21] In this single-step process, the negatively charged azide ion (N₃⁻) acts as the nucleophile and attacks the carbon atom bearing the leaving group (e.g., a halogen).[20] This attack occurs from the backside, leading to an inversion of stereochemistry at the carbon center if it is chiral. The reaction forms a new carbon-nitrogen bond and displaces the leaving group simultaneously.[1]

SN2_Mechanism N3 N₃⁻ TS [N₃---R---X]⁻ N3->TS Nucleophilic Attack Substrate R-X Substrate->TS Products R-N₃ + X⁻ TS->Products Leaving Group Departs

Caption: The Sₙ2 mechanism for azide substitution.

Q2: Why are polar aprotic solvents superior for Sₙ2 reactions with sodium azide?

A2: Polar aprotic solvents are the optimal choice because they enhance the reactivity of the nucleophile.[22][23] They possess a significant dipole moment, which allows them to dissolve ionic compounds like sodium azide.[9][24] However, they lack the ability to form hydrogen bonds.[6] This means they effectively solvate the sodium cation (Na⁺) but leave the azide anion (N₃⁻) relatively "naked" and unsolvated.[10] This lack of a solvent cage around the nucleophile increases its energy and makes it more reactive, thus accelerating the Sₙ2 reaction rate.[2][3] Common polar aprotic solvents include DMSO, DMF, and acetonitrile.[3][25]

Q3: What are the key safety precautions when working with sodium azide?

A3: Sodium azide is a highly toxic substance and requires careful handling.[26][27]

  • Toxicity: It is fatal if swallowed, inhaled, or absorbed through the skin.[28] Always handle sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[26][29][30]

  • Explosive Hazard: While sodium azide itself is thermally unstable and can decompose violently upon heating above 275 °C, the primary explosive hazard comes from its reaction with heavy metals.[26][27] It can react with metals like lead, copper, silver, and their salts to form highly shock-sensitive and explosive metal azides.[26][29] Never dispose of sodium azide solutions down the drain, as it can react with lead or copper pipes.[31][32] Use non-metal spatulas for handling.[27][33]

  • Reaction with Acids: Sodium azide reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[27][29] Store sodium azide away from acids.[26]

  • Reaction with Halogenated Solvents: Avoid contact with dichloromethane (DCM) and chloroform, as explosive polyazidomethanes can form.[27][32]

Q4: How do I effectively remove unreacted sodium azide from my reaction mixture during work-up?

A4: Since sodium azide is highly water-soluble, the most common method for its removal is an aqueous work-up.[32][34]

  • Quenching: Cool the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and wash it several times with water or a saturated sodium chloride solution (brine).[32] The sodium azide will partition into the aqueous layer.

  • Combine Aqueous Layers: Collect all aqueous washes for proper chemical neutralization.

  • Drying: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate to obtain your product.[32]

Important: The collected aqueous waste containing sodium azide must be chemically neutralized before disposal. A common method is the addition of a sodium nitrite solution followed by a dilute acid (like sulfuric acid) to convert the azide to nitrogen gas.[30][32] This procedure should be performed with extreme caution in a fume hood due to the evolution of toxic gases.[32]

Solvent Property Data Table

The table below summarizes the properties of common solvents used in nucleophilic substitution reactions.

SolventFormulaTypeBoiling Point (°C)Dielectric Constant (ε)Notes on Suitability
DMSO (CH₃)₂SOPolar Aprotic18947Excellent for Sₙ2; high boiling point can make removal difficult.[11][24]
DMF (CH₃)₂NCHOPolar Aprotic15337Very good for Sₙ2; also has a high boiling point.[9]
Acetonitrile CH₃CNPolar Aprotic81.637.5Good for Sₙ2; lower boiling point makes it easier to remove.[8][15]
Acetone (CH₃)₂COPolar Aprotic5621Moderate for Sₙ2; lower polarity. Sodium azide is practically insoluble in acetone.[13]
Methanol CH₃OHPolar Protic6533Poor for Sₙ2 with azide; hydrogen bonding reduces nucleophilicity.[3] Slightly soluble.[35]
Ethanol C₂H₅OHPolar Protic7824.5Poor for Sₙ2 with azide; hydrogen bonding reduces nucleophilicity.[3] Slightly soluble.[13]
Water H₂OPolar Protic10080Unsuitable for Sₙ2 with azide; strong hydrogen bonding. Highly soluble.[14]

Experimental Protocol: General Procedure for Sₙ2 Reaction with Sodium Azide

This protocol provides a general framework. Reaction times, temperatures, and substrate-to-reagent ratios should be optimized for your specific substrate.

Materials:

  • Alkyl halide (or sulfonate)

  • Sodium azide (NaN₃)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for aqueous work-up

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: To the flask, add the alkyl halide (1 equivalent) and the chosen anhydrous polar aprotic solvent.

  • Dissolution: Stir the mixture until the alkyl halide is fully dissolved.

  • Addition of Sodium Azide: Carefully add sodium azide (1.1-1.5 equivalents).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to elevated temperatures, depending on the substrate's reactivity). Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up as described in FAQ Q4 to remove the unreacted sodium azide and the solvent.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H-NMR Interpretation of 2-Azido-1-(4-methylphenyl)propan-1-ol

This guide provides an in-depth analysis and interpretation of the ¹H-NMR spectrum of 2-Azido-1-(4-methylphenyl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document move...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H-NMR spectrum of 2-Azido-1-(4-methylphenyl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment to offer a comparative framework, grounded in fundamental principles and supported by experimental data from analogous compounds. We will explore the structural nuances of this molecule, predict its spectral features, and provide a robust protocol for empirical verification.

Introduction: The Challenge of Diastereomers in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For a molecule like 2-Azido-1-(4-methylphenyl)propan-1-ol, which possesses two chiral centers (at C1 and C2), the complexity of its ¹H-NMR spectrum is magnified. The presence of these stereocenters gives rise to diastereomers (e.g., erythro and threo or syn and anti pairs), wherein protons that might appear chemically equivalent in simpler molecules become diastereotopic.[1][2] These non-equivalent protons have distinct chemical shifts and coupling constants, providing a rich dataset for stereochemical assignment.[3][4] This guide will dissect these complexities, offering a clear path to a confident structural assignment.

Molecular Structure and Predicted ¹H-NMR Environment

The structure of 2-Azido-1-(4-methylphenyl)propan-1-ol features a p-tolyl group, a benzylic alcohol, and an azido group on an adjacent carbon. The key to its NMR interpretation lies in recognizing the unique electronic environment of each proton.

Caption: Workflow for NMR-based structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. [5][6]A cross-peak between Ha and Hb would definitively confirm their vicinal relationship. Similarly, correlations between Hb and the Hc methyl protons would be observed.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. [5][7]It is instrumental in assigning the carbon skeleton and can help resolve overlapping proton signals by spreading them out in the carbon dimension. [6] By employing this comprehensive approach, which combines theoretical prediction, comparative data analysis, rigorous experimental protocol, and advanced spectroscopic methods, researchers can achieve an unambiguous and complete structural and stereochemical assignment of 2-Azido-1-(4-methylphenyl)propan-1-ol.

References

  • UCLA Division of Physical Sciences. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting information for.... Retrieved from [Link]

  • JEOL. (2026, March 4). HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 26). Diastereomers and H-NMR. Retrieved from [Link]

  • Lian, L.-Y., & Barsukov, I. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Leicester. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Determining Stereochemistry by 1H-NMR Spectroscopy. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Retrieved from [Link]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744–3779. [Link]

  • Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Decatungstate-Catalysed C(sp3)–H Azidation. Rice University. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Decatungstate-Catalysed C(sp3)–H Azidation - Supporting Information. Retrieved from [Link]

  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

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  • University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

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Sources

Comparative

High-Resolution IR Spectroscopy Comparison Guide: Detecting the Azide Group in 2-Azido-1-(4-methylphenyl)propan-1-ol

Executive Summary The compound 2-Azido-1-(4-methylphenyl)propan-1-ol is a highly versatile intermediate, frequently utilized in CuAAC "click" chemistry and pharmaceutical development. Verifying the structural integrity o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Azido-1-(4-methylphenyl)propan-1-ol is a highly versatile intermediate, frequently utilized in CuAAC "click" chemistry and pharmaceutical development. Verifying the structural integrity of this molecule requires precise analytical techniques, primarily to confirm the presence of the reactive azide (–N₃) moiety.

This guide provides an objective, data-backed comparison of the two dominant infrared (IR) spectroscopy modalities—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR —for characterizing this specific intermediate. By understanding the underlying optical physics and wavelength-dependent phenomena, researchers can select the optimal method for either rapid reaction screening or rigorous quantitative method validation.

Spectroscopic Target Analysis: The Azide Signature

The IR spectrum of 2-Azido-1-(4-methylphenyl)propan-1-ol is defined by several functional groups, including a broad hydroxyl (–OH) stretch (~3300 cm⁻¹), aliphatic C–H stretches (~2900 cm⁻¹), and aromatic C=C stretches (~1515 cm⁻¹). However, the azide group provides the most diagnostic and reliable spectroscopic signature.

  • Asymmetric Stretch ( νas​ NNN): The azide group exhibits a very strong, sharp asymmetric stretching band between 2100–2120 cm⁻¹ [1]. This peak is analytically ideal because it falls squarely within the IR "silent region" (2000–2500 cm⁻¹), ensuring zero overlap with the molecule's other functional groups.

  • Symmetric Stretch ( νs​ NNN): A secondary, much weaker symmetric stretch occurs around 1250–1350 cm⁻¹ [1]. Because this peak is often obscured by the C–O stretching and C–H bending modes in the fingerprint region, the asymmetric stretch remains the primary target for detection.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission FTIR is not merely a matter of convenience; it fundamentally alters the physical interaction between the IR beam and the sample, dictating the quantitative reliability of the resulting data[2].

The Causality of Signal Distortion in ATR

In Transmission FTIR, the infrared beam passes completely through the sample, measuring bulk absorption in strict adherence to the Beer-Lambert law[2].

Conversely, ATR-FTIR relies on an evanescent wave that penetrates only a few microns into the sample surface[3]. The critical scientific distinction is that ATR penetration depth ( dp​ ) is directly proportional to the wavelength of the incident light [3]. Because the azide asymmetric stretch occurs at a high wavenumber (~2110 cm⁻¹, which corresponds to a short wavelength), the evanescent wave penetrates significantly less deeply than it does in the lower-wavenumber fingerprint region (e.g., 1000 cm⁻¹)[4].

The Result: In a raw ATR spectrum, the 2110 cm⁻¹ azide peak will appear artificially weak compared to the rest of the molecule's spectrum[4]. To accurately compare ATR data against Transmission data or reference libraries, an Advanced ATR Correction algorithm must be applied to normalize these wavelength-dependent intensity distortions[4].

Comparative Performance Data
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet / Window)
Azide Peak ( νas​ NNN) ~2110 cm⁻¹~2110 cm⁻¹
Raw Peak Intensity Artificially weak (requires ATR correction)True representation of bulk concentration
Sample Preparation None (Direct application)[5]High (Grinding/pressing or liquid cell)[5]
Optical Pathlength Wavelength-dependent (0.5 – 2.0 µm)[3]Fixed by sample thickness[2]
Quantitative Reliability Moderate (Subject to surface contact variations)High (Strict Beer-Lambert adherence)[2]
Primary Use Case Rapid reaction monitoring & screeningRigorous API method validation

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Every step includes a built-in quality control check.

Protocol A: ATR-FTIR Rapid Screening
  • System Readiness: Perform a 16-scan background spectrum on the clean, empty diamond crystal.

    • Validation: The background must show >95% transmittance and stable atmospheric water/CO₂ levels. A contaminated crystal will show residual organic peaks.

  • Sample Application: Apply 2–5 mg of the 2-Azido-1-(4-methylphenyl)propan-1-ol sample directly to the center of the crystal.

  • Pressure Application (For Solids): Lower the pressure anvil.

    • Validation: Monitor the live IR preview. Stop applying pressure when the 1050 cm⁻¹ (C–O stretch) peak intensity ceases to increase. This ensures optimal optical contact without risking crystal fracture.

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Algorithmic Correction: Apply an Advanced ATR Correction algorithm via the spectrometer's software.

    • Validation: Verify that the baseline is flat and the ~2110 cm⁻¹ azide peak's relative intensity is mathematically restored to reflect its true strong dipole moment[4].

Protocol B: Transmission FTIR for Quantitative Analysis
  • Background: Collect a background scan of an empty beam path.

  • Matrix Preparation:

    • If the intermediate is a solid: Grind 1–2 mg of the analyte with 100 mg of IR-grade, desiccated KBr.

      • Validation: The mixture must be a fine, uniform powder to minimize Christiansen effect scattering (which causes asymmetric baseline sloping).

    • If the intermediate is a viscous liquid: Apply a single drop between two clean KBr or NaCl windows to form a capillary thin film.

  • Pellet Pressing (Solids Only): Apply 10 tons of pressure under a vacuum for 2 minutes.

    • Validation: The resulting KBr pellet must be visually translucent. An opaque pellet indicates trapped moisture or insufficient grinding and must be discarded.

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

    • Validation: The maximum absorbance of the strongest peak should fall between 0.2 and 0.8 AU to ensure linear adherence to the Beer-Lambert law.

Workflow Visualization

Workflow Start Target Molecule: 2-Azido-1-(4-methylphenyl)propan-1-ol Decision Select Analytical Modality Start->Decision ATR ATR-FTIR (Surface Analysis) Decision->ATR Rapid Screening Trans Transmission FTIR (Bulk Analysis) Decision->Trans Quantitative ATR_Prep Direct Application to Diamond Crystal ATR->ATR_Prep Trans_Prep Homogenize with KBr & Press at 10 Tons Trans->Trans_Prep Analyze Detect Azide Asymmetric Stretch (~2110 cm⁻¹) ATR_Prep->Analyze Trans_Prep->Analyze

Workflow for selecting and executing IR spectroscopy modalities for azide detection.

References[1] Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1). ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3Fmz8ObZ6XJ5U_UkPRY-pZO_BMfMcD19Xvi3LE3-7hvhuT2DyzsPBzftPAbaulqzGzhRcmK5ehH8TR-9jVEB6btWtfYm87nhwSVdI89cMl0LUnpeCve1_cUzMYoaK0xpgayFTBP2mnxnrnRVaoGpg4rnnl47_tzlcIt_FC0HHGHc1N70iOL4N0tgn2a68ArSlND5aEnobqmVqV2l-yhvL3m19DNSWTg==[2] How to Choose Between ATR and Transmission FTIR. WordPress.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa6lH2miwrdq_wpM0p-aDuLrmP_U13cuSM4t-suCpEX7ypSnRiSCjicf-coBlWfHtzUZVpXcpEgK19mozXlvdSahNaoY5iKGFigvW_e_00BAmeAgv6FVrAoytG-iFuuFiHyPBV1_hJsMBjsIl2W7iB0X64eyCTnUA-LWm0tzx_ivh4VaTo4-YEKO1_LcmNPQKGEcopR0aNpYwVpWuG[5] FTIR: Transmission vs ATR spectroscopy. Specac Ltd.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKX3XFMwW8o2ZBXdRIzVYfNdDHT8bBCuGco4aKSoehVQbbVkLlBU7WiiuuEZ1LJWv-5Qvydwb8muYBvdCNC3HcFy1moLAsOvdJGMw7GFKg6qHrltLuGAzpERimTRC3I0Pdd_SbqGwABMwF75V-GGgqTSETEiOzCrjKe8rcKUeTIdC3_hvZlFkViGfSpn8PWw==[3] Attenuated total reflectance (ATR). Anton Paar Wiki.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ3csjZWxQ4D8kMo1_Yj87QL4r9B9291zGtQ_VJBV6NROWhpbnTBVOupKiBzGJ4cOO9GG6IdLn0FcP7YE6-VF8CcoL3uQXWapHASkQ7HFVu41oceVx7bHwe0zQXKWRWY-outbGqbZ8SGGieFrMH66gAXCX4a1r9ZbsYUQ=[4] Advanced ATR Correction Algorithm. Thermo Fisher Scientific.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgS4sJkg-3gQC3pRuS2rdc4q_esq46oJuI6t63iApdPOaOOPTJQd7CIhbRT_dbq_mM8UztXIi65CO_ad1ApERKytWehmWPS25kBQyCBi2x8_cC9jM2EXQLmUI80luBrOkQYQLHiSU5nBua_Nxe_oVv27SWCQrykT7IkVycgU_aka04srMYrY6AWr0mgcbSkNcMBZj76igcD_ccgI3RuCcLov-WJ0IxbBIbp5_twxdxAA==

Sources

Validation

High-Performance Chiral HPLC Methods for Determining Enantiomeric Excess of Azido Alcohols: A Comparative Guide

Azido alcohols are highly versatile chiral building blocks, serving as critical intermediates in the asymmetric synthesis of β-amino alcohols, β-blockers, and HIV-1 protease inhibitors (such as indinavir). Because the st...

Author: BenchChem Technical Support Team. Date: March 2026

Azido alcohols are highly versatile chiral building blocks, serving as critical intermediates in the asymmetric synthesis of β-amino alcohols, β-blockers, and HIV-1 protease inhibitors (such as indinavir). Because the stereochemistry of these intermediates directly dictates the pharmacological efficacy and safety profile of the final Active Pharmaceutical Ingredient (API), accurately determining their enantiomeric excess ( ee ) is a paramount quality attribute.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of various Chiral Stationary Phases (CSPs) for azido alcohol resolution. Rather than merely listing parameters, this guide explores the mechanistic causality behind column selection and provides self-validating experimental workflows to ensure absolute data integrity.

Mechanistic Foundations: Chiral Recognition of Azido Alcohols

Chiral High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based CSPs remains the undisputed gold standard for resolving azido alcohol enantiomers. The separation mechanism relies on a transient, diastereomeric complex formed between the analyte and the chiral grooves of the polymer.

The Causality of Resolution:

  • Hydrogen Bonding: The hydroxyl (–OH) group of the azido alcohol acts as both a primary hydrogen bond donor and acceptor, interacting strongly with the carbamate linkages of the polysaccharide backbone.

  • Dipole-Dipole Interactions: The highly polarizable azide (–N₃) group engages in dipole-dipole interactions, orienting the molecule within the chiral cavity.

  • Steric Inclusion & π−π Stacking: If the azido alcohol contains an aromatic ring (e.g., 2-azido-1-phenylethanol), it will participate in π−π stacking with the phenyl groups of the stationary phase. The difference in steric fit between the (R)- and (S)-enantiomers into the helical structure of amylose or the linear structure of cellulose drives the difference in retention time.

Workflow A Racemic or Enantioenriched Epoxide B Azidolysis (NaN3, H2O/Catalyst) A->B Nucleophilic Ring Opening C 1,2-Azido Alcohol Mixture B->C D Sample Prep (Dilution in Mobile Phase) C->D E Chiral HPLC/SFC (Polysaccharide CSP) D->E 1-5 μL Injection F Chromatogram (ee% Calculation) E->F UV/Vis Detection

Workflow of enantioselective synthesis and subsequent chiral HPLC analysis of azido alcohols.

Comparative Analysis: Coated vs. Immobilized CSPs

When selecting a column for azido alcohols, scientists must choose between traditional coated phases and newer immobilized phases.

Coated Polysaccharide Phases (e.g., Chiralpak AD-H, Chiralcel OD-H, AS)

Coated columns are the traditional workhorses. They offer exceptional resolving power due to the undisturbed supramolecular structure of the polymer.

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Frequently utilized for aromatic 1,2-azido alcohols, providing baseline resolution for enantioenriched mixtures up to >99% ee [1].

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Features a different backbone geometry. It has proven highly effective for resolving complex cyclic azido alcohols, such as trans-1-azidoindan-2-ol (>96% ee )[2], and 2-azido-2-arylethanols (97-99% ee )[3].

  • Chiralpak AS : Demonstrates unique selectivity for specific nitro-substituted azido alcohols, such as (R)-2-azido-1-(para-nitro-phenyl)-ethanol[4].

Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IB, IC)

While coated columns are restricted to standard alkane/alcohol mobile phases, immobilized columns chemically bond the polymer to the silica gel.

  • The Advantage: If an azido alcohol exhibits poor solubility in hexane or requires novel selectivities, immobilized columns allow the use of "extended" solvents (e.g., Dichloromethane, THF, Ethyl Acetate) without dissolving the chiral selector.

ColumnSelection Start Select Chiral Column for Azido Alcohol Solubility Is the analyte soluble in standard Hexane/Alkane mixtures? Start->Solubility Coated Coated CSPs (e.g., AD-H, OD-H, AS) Solubility->Coated Yes Immobilized Immobilized CSPs (e.g., IA, IB, IC) Solubility->Immobilized No / Needs novel selectivity Optimize Optimize Modifier (EtOH, IPA) Coated->Optimize Extended Use Extended Solvents (DCM, THF, EtOAc) Immobilized->Extended

Decision matrix for selecting coated versus immobilized chiral stationary phases.

Experimental Data Summary

The following table synthesizes quantitative performance data from validated literature methodologies, comparing column choices and conditions for various azido alcohol derivatives.

Analyte ClassRecommended ColumnTypical Mobile PhaseFlow RateObserved ee Ref.
Enantiopure 1,2-azido alcoholsChiralpak AD-HHexane / Isopropanol1.0 mL/min>99%[1]
trans-1-Azidoindan-2-olChiralcel OD / OD-HHexane / Isopropanol1.0 mL/min>96%[2]
2-Azido-2-arylethanolsChiralcel OD-HHexane / Isopropanol (90:10)1.0 mL/min97–99%[3]
(R)-2-azido-1-(p-nitrophenyl)ethanolChiralpak ASHexane / Ethanol1.0 mL/min94–96%[4]

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your ee determinations, the analytical workflow must be treated as a self-validating system. You cannot accurately quantify an enantioenriched sample without first proving that the chromatographic system is capable of baseline-resolving both enantiomers.

Step 1: Sample Preparation & Solvent Matching
  • Action: Dissolve the azido alcohol at a concentration of 1.0 mg/mL directly in the intended mobile phase (e.g., 90:10 Hexane/IPA).

  • Causality: Injecting samples dissolved in strong solvents (like pure methanol or DMSO) into a hexane-based mobile phase causes "solvent shock." This disrupts the partitioning equilibrium at the head of the column, leading to peak splitting or severe tailing, which artificially skews integration and ee calculations.

Step 2: System Equilibration & Temperature Control
  • Action: Flush the column with the mobile phase at 1.0 mL/min until the UV baseline is perfectly flat. Maintain the column compartment at a strict 25 °C.

  • Causality: Chiral recognition is an enthalpy-driven process ( ΔH<0 ). Fluctuations in column temperature will cause retention times to drift. Lower temperatures generally increase the separation factor ( α ), but may broaden peaks due to slower mass transfer kinetics. 25 °C offers the optimal thermodynamic balance for 5 µm polysaccharide particles.

Step 3: The Racemate Validation (Critical Step)
  • Action: Inject 5 µL of a racemic standard of the azido alcohol.

  • Validation Criteria: Adjust the modifier (IPA or EtOH) concentration until the resolution ( Rs​ ) between the two peaks is ≥1.5 (baseline resolution). The peak area ratio must be exactly 50:50 ( ±1% ).

  • Causality: If the racemate does not yield a 50:50 ratio, your UV detector may be saturated, or one enantiomer is degrading on-column. You cannot proceed to enantioenriched samples until this is fixed.

Step 4: Enantioenriched Sample Analysis
  • Action: Inject 5 µL of the asymmetric synthesis product. Identify the major and minor enantiomers based on the retention times established in Step 3.

  • Calculation: Determine the Enantiomeric Excess using the integrated peak areas ( A ):

    ee(%)=(Amajor​+Aminor​∣Amajor​−Aminor​∣​)×100

(Note: The addition of basic modifiers like 0.1% Diethylamine (DEA) is generally unnecessary for pure azido alcohols, as they lack basic amine groups that interact with residual silanols. However, if analyzing downstream amino alcohols, DEA is strictly required to prevent peak tailing).

References

The following sources were utilized to ground the mechanistic claims and experimental parameters discussed in this guide:

1.1[1] 2.2[2] 3.3[3] 4.4[4]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 2-Azido-1-(4-methylphenyl)propan-1-ol: A Platform Comparison Guide

Scientific Context & Analytical Challenge The compound 2-Azido-1-(4-methylphenyl)propan-1-ol ( C10​H13​N3​O , MW: 191.23 g/mol ) is a vicinal azido alcohol. Molecules of this class are critical synthetic intermediates in...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Analytical Challenge

The compound 2-Azido-1-(4-methylphenyl)propan-1-ol ( C10​H13​N3​O , MW: 191.23 g/mol ) is a vicinal azido alcohol. Molecules of this class are critical synthetic intermediates in drug development, frequently generated via the [1] to produce biologically active amino alcohols, such as substituted ephedrines and beta-blockers.

For analytical scientists, the structural elucidation of organic azides presents a notorious challenge. The azido group ( −N3​ ) is thermodynamically unstable and highly labile. It readily undergoes dinitrogen ( N2​ ) extrusion under thermal stress or collisional activation, a phenomenon well-documented in the [2]. Consequently, selecting the correct mass spectrometry (MS) platform is not merely a matter of preference, but a fundamental determinant of whether you are analyzing the intact molecule or a source-induced artifact.

This guide objectively compares the performance of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS/MS) for the characterization of this specific azido alcohol.

Mechanistic Causality in Fragmentation Pathways

To accurately interpret the MS data, one must understand the causality behind the fragmentation. The molecular architecture of 2-Azido-1-(4-methylphenyl)propan-1-ol dictates three primary decomposition routes:

  • Dinitrogen Extrusion ( Δm=−28.0061 Da): Driven by the immense thermodynamic stability of N2​ gas. In GC-MS, this occurs thermally in the inlet before ionization, yielding a nitrene that rearranges to an imine. In ESI-MS/MS, this occurs via Collision-Induced Dissociation (CID) from the intact [M+H]+ precursor.

  • α -Cleavage: The C1−C2 bond is flanked by an electron-donating hydroxyl group and an electron-withdrawing azido group. Cleavage yields a stable benzylic oxonium ion ( m/z 121.0651) and an azido-carbenium ion ( m/z 70.0405), a pathway characteristic of [3].

  • Dehydration ( Δm=−18.0106 Da): Loss of H2​O from the benzylic position, forming a highly conjugated carbocation.

Fragmentation M [M+H]+ m/z 192.1134 2-Azido-1-(4-methylphenyl)propan-1-ol M_N2 [M+H - N2]+ m/z 164.1073 (Nitrenium / Imine) M->M_N2 - N2 (28.0061 Da) CID / Thermal M_H2O [M+H - H2O]+ m/z 174.1028 (Benzylic Cation) M->M_H2O - H2O (18.0106 Da) Alpha1 [Tolyl-CH-OH]+ m/z 121.0651 (Oxonium Ion) M->Alpha1 α-Cleavage (C1-C2) Alpha2 [CH3-CH-N3]+ m/z 70.0405 (Azido-carbenium) M->Alpha2 α-Cleavage (C1-C2) Tropylium [C7H7]+ m/z 91.0546 (Tropylium) M_H2O->Tropylium Rearrangement Alpha1->Tropylium - CH2O (30.0106 Da)

Figure 1: High-resolution ESI-MS/MS fragmentation pathways of 2-Azido-1-(4-methylphenyl)propan-1-ol.

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS

The fundamental flaw in using GC-EI-MS for azido alcohols is thermal degradation. The GC inlet (typically 250∘C ) acts as a micro-reactor. The azide decomposes before it ever reaches the high-vacuum ionization source. Therefore, the resulting 70 eV spectrum lacks the molecular ion ( M+∙ 191) and instead represents the thermal artifact (the imine, MW 163).

Conversely, LC-ESI-HRMS/MS operates at atmospheric pressure and near-ambient temperatures in the liquid phase. The soft ionization preserves the intact molecule as the [M+H]+ adduct, allowing the analyst to use Higher-energy C-trap Dissociation (HCD) to map the true structural connectivity.

Table 1: Performance & Artifact Comparison
ParameterGC-EI-MS (70 eV)LC-ESI-HRMS/MS (Orbitrap/Q-TOF)
Ionization Type Hard (Vacuum)Soft (Atmospheric Pressure)
Molecular Ion Absent ( M+∙ 191 not observed)Intact ( [M+H]+ 192.1134)
Primary Neutral Loss Thermal N2​ loss prior to ionizationCID-induced N2​ loss (-28.0061 Da)
Structural Fidelity Low (Analyzes thermal artifacts)High (Direct precursor-product mapping)
Sensitivity Moderate (LOD ~1 µg/mL)High (LOD ~1-10 ng/mL)
Table 2: High-Resolution Fragment Assignments (ESI-HCD)
Fragment IonExact Mass (m/z)FormulaMechanism / Origin
Precursor [M+H]+ 192.1134 C10​H14​N3​O+ Protonation of intact molecule
[M+H−H2​O]+ 174.1028 C10​H12​N3+​ Dehydration at benzylic position
[M+H−N2​]+ 164.1073 C10​H14​NO+ CID-induced dinitrogen extrusion
α -Cleavage (C1)121.0651 C8​H9​O+ Cleavage of C1-C2 bond (Oxonium)
Tropylium / Tolyl91.0546 C7​H7+​ Loss of CH2​O from C1 fragment
α -Cleavage (C2)70.0405 C2​H4​N3+​ Cleavage of C1-C2 bond (Azido-carbenium)

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical methods must be self-validating. The following LC-ESI-HRMS/MS protocol uses a "Stepped Collision Energy" approach. By comparing spectra at different collision energies, the analyst can definitively prove that the N2​ loss is a true MS/MS fragmentation event, rather than an in-source thermal degradation artifact.

Protocol: LC-ESI-HRMS/MS Structural Elucidation Workflow

Step 1: Sample Preparation

  • Dissolve 1.0 mg of 2-Azido-1-(4-methylphenyl)propan-1-ol in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute the stock to a final concentration of 100 ng/mL in H2​O/MeOH (50:50, v/v) containing 0.1% Formic Acid to facilitate protonation.

Step 2: UHPLC Separation

  • Column: C18 (50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic Acid in H2​O ; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI Source Optimization (Critical Causality Step)

  • Capillary Temperature: Set to 250∘C . Rationale: Azides are thermally labile. Exceeding 300∘C in the source will cause premature N2​ extrusion, artificially inflating the m/z 164.1073 signal in the MS1 spectrum.

  • Spray Voltage: +3.5 kV (Positive Ion Mode).

Step 4: Self-Validating MS/MS Acquisition

  • Isolate the precursor ion ( m/z 192.1) in Q1 with a 1.0 Da isolation window.

  • Apply Stepped Normalized Collision Energy (NCE) at 0, 15, 30, and 45 .

  • Validation Logic: At NCE 0, the spectrum must show >95% relative abundance of m/z 192.1134. If m/z 164.1073 is dominant at NCE 0, in-source fragmentation is occurring, and the capillary temperature/cone voltage must be lowered. At NCE 30, the α -cleavage products ( m/z 121.0651 and 70.0405) will dominate the spectrum.

Workflow Sample Sample Prep 100 ng/mL LC UHPLC C18 Column Sample->LC ESI ESI Source Low Temp (250°C) LC->ESI Q1 Q1 Isolation m/z 192.1 ESI->Q1 HCD HCD Cell Stepped NCE Q1->HCD Orbitrap Orbitrap R=70,000 HCD->Orbitrap Data Data Analysis Exact Mass Orbitrap->Data

Figure 2: Self-validating LC-ESI-HRMS/MS analytical workflow for thermally labile azides.

References

  • Regiodivergent and stereoselective hydroxyazidation of alkenes by biocatalytic cascades Nature Communications, 2021; 12: 5035. URL:[Link]

  • Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry Journal of the American Society for Mass Spectrometry, 2013; 24(9): 1329–1337. URL:[Link]

  • Development of a Hypersensitive Periodate-Cleavable Amino Acid that is Methionine- and Disulfide-Compatible and its Application in MHC Exchange Reagents for T Cell Characterisation ChemBioChem, 2013; 14(4): 441–445. URL:[Link]

Validation

Structural Elucidation of 2-Azido-1-(4-methylphenyl)propan-1-ol: A Comparative Analytical Guide

As drug development increasingly targets complex chiral space, the precise stereochemical characterization of versatile pharmacophores is non-negotiable. 2-Azido-1-(4-methylphenyl)propan-1-ol is a critical 1,2-azidoalcoh...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex chiral space, the precise stereochemical characterization of versatile pharmacophores is non-negotiable. 2-Azido-1-(4-methylphenyl)propan-1-ol is a critical 1,2-azidoalcohol intermediate. Structurally, it serves as a direct precursor to substituted cathinones, ephedrine analogs, and complex triazoles via click-chemistry [2].

Because this molecule possesses two contiguous stereocenters (C1 and C2), it exists as four distinct stereoisomers. Misassigning the syn/anti (or erythro/threo) relative configuration, or failing to determine the absolute enantiomeric purity, can derail downstream pharmacological efficacy.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities (NMR, HRMS, FT-IR) for the structural elucidation of 2-Azido-1-(4-methylphenyl)propan-1-ol, providing researchers with field-proven protocols and causal insights into experimental design.

Comparative Analytical Modalities

While routine laboratory techniques can confirm the constitution of an azido-alcohol, they frequently fall short in unambiguous stereochemical assignment. The causality behind these limitations dictates our choice of analytical instrumentation.

Why NMR Struggles with Acyclic Diastereomers

Nuclear Magnetic Resonance (NMR) relies on the Karplus equation, using 3JHH​ coupling constants to determine dihedral angles and infer relative stereochemistry[3]. However, in acyclic systems like 2-azido-1-(4-methylphenyl)propan-1-ol, the C1-C2 bond undergoes rapid rotation. Furthermore, intramolecular hydrogen bonding between the C1-hydroxyl and C2-azide groups creates rotameric averaging. This averaging collapses the distinct coupling constants, making it nearly impossible to definitively distinguish the syn and anti diastereomers without rigidifying the molecule via cyclic derivatization (e.g., forming an oxazolidinone).

The X-ray Crystallography Advantage

Single-Crystal X-ray Diffraction circumvents rotameric averaging by analyzing the molecule in a frozen, solid-state lattice. It provides exact 3D atomic coordinates, directly revealing the relative configuration. Furthermore, by utilizing anomalous dispersion—often enhanced by derivatizing the alcohol with a heavy atom—SCXRD provides the absolute configuration via the Flack parameter.

Performance Comparison Table
Analytical ModalityPrimary OutputStereochemical ResolutionLimitations
SCXRD (X-ray) 3D Atomic CoordinatesAbsolute & Relative (Gold Standard)Requires high-quality single crystals; time-consuming.
1D/2D NMR Connectivity, Chemical EnvironmentRelative (Ambiguous for acyclic)Susceptible to rotameric averaging; cannot determine absolute configuration without chiral shift reagents.
HRMS (ESI-TOF) Exact Mass (m/z 191.1059)None Only confirms molecular formula ( C10​H13​N3​O ).
FT-IR Functional GroupsNone Confirms azide ( 2100cm−1 ) and OH ( 3400cm−1 ) presence only.

Experimental Workflows & Decision Trees

To establish a self-validating system, the analytical workflow must be integrated with the synthetic pathway. The regioselective ring-opening of 1-(4-methylphenyl)propylene oxide by sodium azide yields the target compound [1]. Because the native compound consists only of light atoms (C, H, N, O), determining the absolute configuration using standard Molybdenum (Mo-K α ) radiation is statistically weak.

Expert Insight: To force a self-validating absolute configuration, we introduce a heavy atom by esterifying the C1-hydroxyl group with p-bromobenzoyl chloride prior to crystallization. The bromine atom provides strong anomalous scattering, driving the Flack parameter close to 0 with high confidence.

G Start 1-(4-methylphenyl)prop-1-ene Epox Epoxidation (mCPBA) Start->Epox Oxide 1-(4-methylphenyl)propylene oxide Epox->Oxide RingOpen Nucleophilic Ring Opening (NaN3, NH4Cl) Oxide->RingOpen Azido 2-Azido-1-(4-methylphenyl)propan-1-ol RingOpen->Azido Deriv Derivatization (p-Bromobenzoyl chloride) Azido->Deriv Pure Heavy-Atom Crystals (Suitable for SCXRD) Deriv->Pure

Synthetic workflow for 2-Azido-1-(4-methylphenyl)propan-1-ol crystallization.

G Compound Chiral Azido-Alcohol Q1 Need Absolute Configuration? Compound->Q1 NMR 1D/2D NMR (Relative Stereochemistry) Q1->NMR No Deriv Heavy-Atom Derivatization (e.g., p-Bromobenzoate) Q1->Deriv Yes Xray Single-Crystal X-ray Diffraction (Absolute Stereochemistry) Deriv->Xray Flack Flack Parameter Analysis Xray->Flack

Analytical decision tree for stereochemical elucidation of azido-alcohols.

Step-by-Step Methodologies

Protocol A: Synthesis and Heavy-Atom Derivatization

This protocol ensures the generation of a stereochemically rigid, heavy-atom derivative suitable for anomalous dispersion.

  • Regioselective Ring Opening: Dissolve 10 mmol of enantiopure (1R,2S)-1-(4-methylphenyl)propylene oxide in 20 mL of a DMF/H₂O (4:1) mixture. Add 15 mmol of NaN₃ and 15 mmol of NH₄Cl.

  • Reaction: Stir at 60°C for 12 hours. The nucleophilic attack occurs preferentially at the less hindered C2 position, resulting in inversion of stereochemistry at C2 to yield (1R,2R)-2-azido-1-(4-methylphenyl)propan-1-ol [2].

  • Extraction & Purification: Extract with EtOAc (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc 8:2).

  • Derivatization: Dissolve 2 mmol of the purified azido-alcohol in 10 mL anhydrous DCM. Add 2.5 mmol of pyridine and 2.2 mmol of p-bromobenzoyl chloride at 0°C. Stir for 4 hours at room temperature.

  • Isolation: Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography to isolate the p-bromobenzoate derivative.

Protocol B: Crystallization and X-ray Data Collection

This protocol minimizes thermal motion, which is critical for resolving the electron density of the azide group, which is prone to positional disorder.

  • Vapor Diffusion Crystallization: Dissolve 50 mg of the derivative in 0.5 mL of dichloromethane (solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of pentane (anti-solvent). Allow to stand undisturbed at 4°C for 48–72 hours.

  • Crystal Selection: Under a polarized light microscope, select a single, block-shaped crystal free of twinning or cracks. Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Immediately transfer the mounted crystal to the goniometer head in a 100 K nitrogen cold stream. Causality: Cryocooling to 100 K drastically reduces the atomic displacement parameters (B-factors), sharpening the diffraction spots and preventing radiation damage to the sensitive azide moiety.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a Mo-K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector.

  • Refinement: Integrate data, apply multi-scan absorption correction, and solve the structure using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL).

Crystallographic Data Presentation

The following table presents the expected crystallographic parameters for the p-bromobenzoate derivative of 2-Azido-1-(4-methylphenyl)propan-1-ol, demonstrating a highly refined, self-validating structural model.

ParameterValue / Description
Chemical Formula C17​H16​BrN3​O2​
Formula Weight 374.24 g/mol
Temperature 100(2) K
Crystal System / Space Group Orthorhombic / P21​21​21​ (Chiral space group)
Unit Cell Dimensions a=5.84 Å, b=12.31 Å, c=22.45 Å
Volume / Z 1614.3 ų / 4
Goodness-of-fit on F2 1.045
Final R indices [I > 2sigma(I)] R1​=0.0312 , wR2​=0.0745
Absolute Structure Parameter (Flack) 0.013(6) (Confirms absolute configuration)

Data Interpretation: The exceptionally low Flack parameter (0.013) with a small standard uncertainty (0.006) definitively proves the absolute configuration of the synthesized enantiomer. The R1​ value of 3.12% indicates an excellent agreement between the calculated model and the experimental electron density, validating the absence of stereochemical impurities in the crystal lattice.

References

  • Structural Basis for the Enantioselectivity of an Epoxide Ring Opening Reaction Catalyzed by Halo Alcohol Dehalogenase HheC. American Chemical Society (ACS). Available at:[Link]

  • Regiodivergent and stereoselective hydroxyazidation of alkenes by biocatalytic cascades. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Asymmetric Synthesis of Bioactive Molecules and Development of Synthetic Methodologies Involving C-C, C-O and C-N Bond Formation. CSIR-NCL Digital Repository. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Azido-1-(4-methylphenyl)propan-1-ol: Personal Protective Equipment and Disposal

In the pursuit of novel therapeutics and chemical entities, the synthesis and handling of energetic compounds are often unavoidable. 2-Azido-1-(4-methylphenyl)propan-1-ol, an organic azide, represents a class of molecule...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutics and chemical entities, the synthesis and handling of energetic compounds are often unavoidable. 2-Azido-1-(4-methylphenyl)propan-1-ol, an organic azide, represents a class of molecules that, while synthetically valuable, requires a profound respect for its potential hazards. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our aim is to instill a deep sense of safety and operational excellence, ensuring that your innovative work proceeds without incident.

The foundational principle when working with any organic azide is to treat it as a potentially explosive and toxic substance.[1][2] The presence of the azido group (-N3) introduces a significant amount of latent energy into the molecule, which can be released violently under certain conditions.[3][4] Factors such as heat, shock, friction, and even static discharge can initiate a rapid decomposition, leading to an explosion.[1][4] Therefore, a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) and handling protocols are not merely procedural; they are critical to the safety of the individual and the entire laboratory.

Hazard Analysis: Understanding the Risks

Primary Hazards:

  • Explosion Hazard: Organic azides are known to be sensitive to heat, shock, friction, and static discharge.[1][4] The energy input required for decomposition can be minimal.

  • Toxicity: Azide compounds can be highly toxic, with a toxicity profile analogous to cyanides.[3] They can inhibit cellular respiration. Absorption can occur through inhalation, ingestion, or skin contact.

Contributing Factors to Instability:

  • Carbon-to-Nitrogen Ratio: A lower carbon-to-nitrogen ratio in an organic azide generally correlates with increased instability.[4][5]

  • Concentration: Pure or highly concentrated organic azides are more hazardous.[6]

  • Scale of Reaction: The potential severity of an incident increases with the amount of material being handled.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE for handling 2-Azido-1-(4-methylphenyl)propan-1-ol is based on a "defense-in-depth" strategy. Each layer of protection is designed to mitigate a specific hazard.

PPE ComponentSpecificationRationale for Use
Primary Eye and Face Protection Safety glasses with side shields and a face shield, or chemical splash goggles and a face shield.Protects against splashes of the chemical and projectiles in the event of a sudden release of energy. A face shield offers broader protection than safety glasses alone.[7][8]
Hand Protection Double-gloving: a chemical-resistant inner glove (e.g., nitrile) and a heavy-duty outer glove. Silver shield gloves under nitrile are recommended for highly toxic azides.[7]The inner glove provides chemical resistance, while the outer glove offers additional physical protection. Double-gloving minimizes the risk of exposure in case of a single glove failure.
Body Protection A flame-resistant laboratory coat.Provides a barrier against chemical splashes and offers a degree of protection from fire.
Engineering Controls (Primary Barrier) A certified chemical fume hood with the sash positioned as low as possible. A blast shield placed in front of the experimental apparatus.[4][7][8]The fume hood contains vapors and provides a physical barrier. The blast shield is a critical component that can absorb the energy from a potential explosion.[4][8]

Donning and Doffing PPE: A Deliberate Process

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Inner Gloves (Nitrile): Ensure a snug fit.

  • Outer Gloves (Heavy-Duty): Place over the inner gloves.

  • Safety Glasses/Goggles: Position correctly on your face.

  • Face Shield: Place over your safety glasses/goggles.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove carefully, avoiding contact with the inner gloves. Dispose of immediately in a designated waste container.

  • Face Shield: Remove by handling the headband, avoiding touching the front surface.

  • Lab Coat: Unfasten and roll it inside out as you remove it to contain any surface contamination.

  • Safety Glasses/Goggles: Remove.

  • Inner Gloves: Peel off from the cuff, turning them inside out. Dispose of immediately.

  • Hand Washing: Wash your hands thoroughly with soap and water.

Operational Plan: From Benchtop to Disposal

A meticulous operational plan is essential for the safe handling of 2-Azido-1-(4-methylphenyl)propan-1-ol.

Experimental Workflow:

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designated Fume Hood with Blast Shield PPE_Donning Don PPE Correctly Prep_Area->PPE_Donning 1. Secure Area Weighing Weigh Small Quantities (Use non-metal spatula) PPE_Donning->Weighing 2. Enter Work Zone Reaction_Setup Set up Reaction Behind Blast Shield Weighing->Reaction_Setup 3. Transfer Reagent Reaction Perform Reaction (Avoid heat, shock, friction) Reaction_Setup->Reaction 4. Initiate Experiment Quenching Quench Reaction Mixture (if applicable) Reaction->Quenching 5. Post-Reaction Waste_Segregation Segregate Azide Waste Quenching->Waste_Segregation 6. Neutralize Hazard Decontamination Decontaminate Glassware & Surfaces Waste_Segregation->Decontamination 7. Isolate Waste PPE_Doffing Doff PPE in Designated Area Decontamination->PPE_Doffing 8. Clean Work Area Disposal Dispose of Waste via EHS PPE_Doffing->Disposal 9. Exit Work Zone

Caption: Workflow for the safe handling of 2-Azido-1-(4-methylphenyl)propan-1-ol.

Step-by-Step Handling Procedures:

  • Work in a Designated Area: All work with 2-Azido-1-(4-methylphenyl)propan-1-ol must be conducted in a designated and properly functioning chemical fume hood.[3][7] The area should be clearly marked with warning signs indicating the presence of azides.[7]

  • Use of a Blast Shield: A blast shield is mandatory and should be placed between the user and the experimental apparatus at all times.[4][7][8]

  • Avoid Metal Spatulas: Use plastic or ceramic spatulas to handle the compound.[3] Metal azides, which can be formed on contact with metals, are often more sensitive and explosive.

  • Ground Glass Joints: Avoid the use of ground glass joints, as the friction can be sufficient to initiate decomposition.[3][9]

  • Temperature Control: Keep the reaction temperature as low as possible. Avoid heating the compound unless absolutely necessary and only on a small scale with appropriate safety measures.

  • Work on a Small Scale: Always begin work on the smallest practical scale to minimize the potential energy of the system.[6]

Disposal Plan: A Critical Final Step

Improper disposal of azide-containing waste can lead to severe accidents. Under no circumstances should azide waste be poured down the drain.[1][3][7] Heavy metal azides can form in the plumbing, creating a significant explosion hazard.[7]

Waste Segregation and Labeling:

  • All waste contaminated with 2-Azido-1-(4-methylphenyl)propan-1-ol, including gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled "Azide Waste" container.[3][4][5]

  • The container should be made of a compatible material (e.g., plastic) and have a secure lid.

  • Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[5]

Decontamination:

  • Glassware and work surfaces should be decontaminated. A common procedure involves rinsing with a suitable solvent to remove the organic azide, followed by a chemical quenching method if necessary and permissible by your institution's safety protocols.

Final Disposal:

  • All azide waste is considered hazardous waste.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup and disposal.[1]

By adhering to these stringent safety protocols, you can confidently and safely advance your research. The principles of expertise, trustworthiness, and authoritative grounding are the cornerstones of a robust safety culture.

References

  • Azides - University of Victoria. (2022, May 18). Retrieved from [Link]

  • Safe Handling of Azides - safety.pitt.edu. (2013, February 1). Retrieved from [Link]

  • Information on Azide Compounds - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Retrieved from [Link]

  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Retrieved from [Link]

  • Azide Compounds - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Safety Hazards in the Energetics Laboratory - DSIAC. (2019, November 2). Retrieved from [Link]

  • Potential Explosive Experiments Guideline - KAUST Health & Safety. (n.d.). Retrieved from [Link]

Sources

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